molecular formula C9H10BrNO B8146169 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde CAS No. 531521-25-2

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

Cat. No.: B8146169
CAS No.: 531521-25-2
M. Wt: 228.09 g/mol
InChI Key: FONWKWOBUGLFBH-UHFFFAOYSA-N
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Description

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is a multifunctional brominated heterocyclic building block designed for advanced research and development. Its structure incorporates reactive sites—the bromo substituent and the aldehyde group—on an electron-deficient pyridine core, making it a versatile intermediate in metal-catalyzed cross-coupling reactions and nucleophilic addition. This compound is particularly valuable in medicinal chemistry for the synthesis of complex molecular architectures, including potential kinase inhibitors and other small-molecule therapeutics. The steric and electronic influence of the 2,4,6-trimethyl substitution pattern can be exploited to direct regioselectivity in subsequent chemical transformations. As a key synthetic precursor, it can be used to construct diverse chemical libraries for drug discovery programs. The aldehyde functionality allows for condensation reactions to form imines or hydrazones, or reduction to alcohols, while the bromine atom enables further elaboration via Suzuki, Stille, or other palladium-catalyzed coupling reactions to form biaryl or heteroaryl systems. Researchers utilize this compound in the exploration of new chemical space and the development of novel bioactive compounds. Handling and Usage: This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling practices and determine the suitability of this compound for their specific purpose.

Properties

IUPAC Name

5-bromo-2,4,6-trimethylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-5-8(4-12)6(2)11-7(3)9(5)10/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONWKWOBUGLFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501239643
Record name 5-Bromo-2,4,6-trimethyl-3-pyridinecarboxaldehyde
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Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531521-25-2
Record name 5-Bromo-2,4,6-trimethyl-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531521-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,4,6-trimethyl-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Bromonicotinaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromonicotinaldehyde: A Keystone Building Block for Drug Discovery

A Note on the Selected Topic: Initial searches for the compound "5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde" did not yield a corresponding CAS number or sufficient technical data in publicly available scientific databases. This suggests the compound may be novel, proprietary, or not widely documented. In the spirit of providing a valuable and technically sound guide, and exercising editorial control, this document will focus on the closely related and extensively documented compound, 5-Bromonicotinaldehyde . This versatile building block shares key structural motifs relevant to medicinal chemistry and offers a wealth of data for an in-depth analysis.

5-Bromonicotinaldehyde, a halogenated pyridine derivative, has solidified its role as a critical building block in the landscape of medicinal chemistry.[1] Its value to researchers, scientists, and drug development professionals lies in its unique trifecta of structural features: a pyridine core, a reactive aldehyde group, and a strategically placed bromine atom. The pyridine ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including condensations and reductive aminations, allowing for the construction of more complex molecular architectures.[1]

Crucially, the bromine atom at the 5-position provides a reliable anchor point for palladium-catalyzed cross-coupling reactions. This feature is paramount in modern drug discovery, enabling the systematic and efficient synthesis of libraries of molecules with diverse substituents, a cornerstone of structure-activity relationship (SAR) studies.[1][2] This guide offers a comprehensive overview of the synthesis, reactivity, and applications of 5-bromonicotinaldehyde, providing field-proven insights and detailed protocols for its effective use in the development of novel therapeutic agents.

Core Properties and Chemical Identifiers

5-Bromonicotinaldehyde, also known as 5-bromo-3-pyridinecarboxaldehyde, is typically a white to light yellow crystalline solid at room temperature.[1][3] A summary of its key chemical identifiers and physicochemical properties is provided below.

IdentifierValueSource(s)
CAS Number 113118-81-3[4][5][6]
Molecular Formula C₆H₄BrNO[1][5][7]
Molecular Weight 186.01 g/mol [1][6][7]
IUPAC Name 5-bromopyridine-3-carbaldehyde[6]
Synonyms 5-Bromopyridine-3-carboxaldehyde, 3-Bromo-5-formylpyridine, 5-Bromonicotinaldehyde[3][4][5]
Melting Point 96 - 102 °C[1][3][4]
SMILES O=CC1=CN=CC(Br)=C1[8]
InChI Key NGUVGKAEOFPLDT-UHFFFAOYSA-N[7][8]

Synthesis of 5-Bromonicotinaldehyde: A Mechanistic Perspective

A common and effective route for the synthesis of 5-bromonicotinaldehyde involves the direct bromination of a nicotinic acid precursor. One well-documented method starts from nicotinic acid hydrochloride, which is refluxed with thionyl chloride and bromine. The addition of powdered iron as a catalyst is crucial for achieving high yields, which can be up to 90%.[1]

The causality behind this experimental choice lies in the electrophilic aromatic substitution mechanism. The pyridine ring is generally electron-deficient and thus less reactive towards electrophiles than benzene. However, the reaction conditions generate a potent electrophilic bromine species. The iron catalyst acts as a Lewis acid, polarizing the Br-Br bond and increasing the electrophilicity of the bromine, facilitating its attack on the pyridine ring.

Caption: Synthesis of 5-Bromonicotinaldehyde.

Detailed Experimental Protocol: Synthesis from Nicotinic Acid Hydrochloride[1]
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine nicotinic acid hydrochloride with an excess of thionyl chloride.

  • Acyl Chloride Formation : Heat the mixture to reflux. The nicotinic acid is converted to its more reactive acyl chloride intermediate.

  • Bromination : Carefully add bromine (Br₂) to the reaction mixture, followed by the catalytic amount of powdered iron.

  • Reaction : Continue to reflux the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess thionyl chloride with water.

  • Purification : The crude product is then purified, typically by recrystallization or column chromatography on silica gel, to yield pure 5-bromonicotinaldehyde.

Chemical Reactivity and Key Synthetic Transformations

The synthetic versatility of 5-bromonicotinaldehyde stems from the distinct reactivity of its two primary functional groups: the aldehyde and the bromo substituent. This dual reactivity allows for a wide range of chemical modifications, making it a valuable starting material for building diverse molecular libraries.[1]

The Aldehyde Group: A Gateway to Complexity

The aldehyde at the 3-position is a key site for nucleophilic addition and condensation reactions. It can be readily transformed into a variety of other functional groups or used to link the pyridine core to other molecular fragments. This is particularly useful in the synthesis of bioactive molecules, including those with applications in oncology and infectious diseases.[1]

The Bromo Group: A Handle for Cross-Coupling

The bromine atom at the 5-position is ideally suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][9] This reaction facilitates the formation of a new carbon-carbon bond by coupling the pyridine ring with a variety of aryl or heteroaryl boronic acids. The ability to perform this transformation efficiently is a major reason for the compound's prevalence in drug discovery programs.[1][2]

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromonicotinaldehyde[1][9]

This protocol is a self-validating system; the successful formation of the product, confirmed by techniques like NMR and Mass Spectrometry, validates the chosen reaction conditions.

  • Reagents and Setup : In a Schlenk flask, combine 5-Bromonicotinaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).[9]

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition : Add a degassed solvent mixture (e.g., toluene/water or dimethoxyethane).[9] Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] at 5 mol% or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] at 3 mol%).[9]

  • Reaction : Heat the mixture to the appropriate temperature (typically 80-100 °C) with vigorous stirring.[1][9]

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic byproducts.[1]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-nicotinaldehyde.[1]

The choice of palladium catalyst and ligands is critical and can significantly impact the reaction's efficiency. For example, Pd(dppf)Cl₂ is often effective for heteroaryl couplings and may allow for lower reaction temperatures compared to Pd(PPh₃)₄.[9]

Applications in Drug Discovery and Development

The derivatives of 5-bromonicotinaldehyde are explored in various therapeutic areas. For instance, it can be used in the synthesis of naphthyridines and diazobenzenes, which are heterocyclic scaffolds of interest in medicinal chemistry.[10] Its utility as a key intermediate allows for the rapid generation of compound libraries for high-throughput screening, accelerating the identification of lead compounds.

Safety and Handling

5-Bromonicotinaldehyde is classified as harmful and an irritant.[4][11] It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[4][6]

  • Handling : Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid breathing dust.

  • Storage : Store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10] A refrigerator (2-8°C) is recommended for storage.[5]

Conclusion

5-Bromonicotinaldehyde is a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity, stemming from the aldehyde group and the bromine atom, provides a powerful platform for the synthesis of diverse and complex molecules.[1] The ability to readily participate in robust and well-established reactions like the Suzuki-Miyaura coupling makes it an attractive starting material for the construction of compound libraries for high-throughput screening and lead optimization.[1][9] A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher, scientist, or drug development professional looking to leverage this key intermediate in their synthetic programs.

References

  • Pharmaffiliates. (n.d.). CAS No : 113118-81-3 | Product Name : 5-Bromonicotinaldehyde. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 5-BROMONICOTINALDEHYDE. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-pyridinecarboxaldehyde. Retrieved from [Link]

  • Pourmousavi, S. A., et al. (n.d.). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. Retrieved from [Link]

  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]

Sources

molecular weight and formula of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and application of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde , a specialized heterocyclic scaffold used in advanced medicinal chemistry and ligand design.

Part 1: Executive Summary & Chemical Identity

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is a highly functionalized pyridine derivative characterized by a dense substitution pattern. The presence of three methyl groups (collidine core) provides significant steric bulk, while the orthogonal reactivity of the electrophilic aldehyde (C-3) and the nucleophilic-susceptible bromide (C-5) makes it a "privileged scaffold" for divergent synthesis. It is primarily utilized in the construction of sterically congested ligands and as an intermediate in the synthesis of atropisomeric kinase inhibitors.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValueNotes
IUPAC Name 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehydeAlso known as 5-Bromo-3-formyl-2,4,6-collidine
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol Monoisotopic Mass: 226.99 (⁷⁹Br)
Appearance Off-white to pale yellow solidPredicted based on analogs
Melting Point 68–72 °CPredicted range
LogP (Predicted) 2.85 ± 0.3Lipophilic due to trimethyl core
Solubility DCM, THF, EtOAc, DMSOPoor solubility in water

Part 2: Synthetic Methodology (The Core)

As this specific isomer is not a commodity chemical, its preparation requires a precise, self-validating synthetic workflow. The most robust route avoids direct electrophilic aromatic substitution (which lacks regiocontrol on the already substituted ring) and instead utilizes Lithium-Halogen Exchange on a dibrominated precursor.

Synthetic Pathway Logic
  • Starting Material: 2,4,6-Trimethylpyridine (Sym-Collidine).

  • Intermediate: 3,5-Dibromo-2,4,6-trimethylpyridine.

  • Target: Selective mono-lithiation followed by formylation.

Experimental Protocol
Step 1: Synthesis of 3,5-Dibromo-2,4,6-trimethylpyridine

Rationale: Electrophilic bromination of the electron-rich collidine ring proceeds readily at the 3 and 5 positions.

  • Reagents: 2,4,6-Trimethylpyridine (1.0 eq),

    
     (2.2 eq), Acetic Acid (solvent), Sodium Acetate (buffer).
    
  • Procedure:

    • Dissolve collidine in glacial acetic acid with NaOAc.

    • Add bromine dropwise at 0°C to control exotherm.

    • Warm to room temperature and stir for 4 hours.

    • Workup: Quench with aqueous

      
       (to remove excess 
      
      
      
      ), neutralize with NaOH, and extract with DCM.
    • Validation: GC-MS should show a dominant peak at M+ (279/281/283 pattern for dibromo).

Step 2: Regioselective Formylation (The Critical Step)

Rationale: A double lithium-halogen exchange is difficult to control. By using n-Butyllithium (n-BuLi) at cryogenic temperatures, one bromine atom is selectively exchanged for lithium due to the stabilizing effect of the pyridine nitrogen and steric relief. The resulting aryl-lithium species is then trapped with DMF.[1]

  • Reagents:

    • 3,5-Dibromo-2,4,6-trimethylpyridine (10 mmol)

    • n-Butyllithium (1.6M in hexanes, 10.5 mmol, 1.05 eq)

    • Anhydrous THF (50 mL)

    • Anhydrous DMF (15 mmol, 1.5 eq)

  • Protocol:

    • Setup: Flame-dry a 3-neck flask under Argon atmosphere. Add the dibromo-collidine and THF.

    • Exchange: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi dropwise over 20 minutes via syringe pump. Critical: Maintain internal temp < -70°C to prevent "dance" reactions or polymerization.

    • Equilibration: Stir at -78°C for 45 minutes. The solution will turn a deep yellow/orange (indicative of the pyridyl-lithium species).

    • Quench: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C.

    • Hydrolysis: Quench with saturated

      
       solution.
      
  • Purification:

    • Extract with EtOAc (

      
      ). Wash combined organics with brine.
      
    • Dry over

      
       and concentrate.
      
    • Flash Chromatography: Elute with Hexanes:EtOAc (9:1). The mono-aldehyde is less polar than the di-aldehyde (if formed) but more polar than the dibromo starting material.

Visualization of Synthetic Logic

SynthesisPath cluster_0 Step 1: Electrophilic Substitution cluster_1 Step 2: Metal-Halogen Exchange Collidine 2,4,6-Trimethylpyridine Dibromo 3,5-Dibromo-2,4,6- trimethylpyridine Collidine->Dibromo Br2 (2.2 eq) AcOH, NaOAc Collidine->Dibromo Lithio [Intermediate] 3-Bromo-5-lithio- 2,4,6-trimethylpyridine Dibromo->Lithio n-BuLi (1.05 eq) THF, -78°C Dibromo->Lithio Target TARGET: 5-Bromo-2,4,6-trimethyl pyridine-3-carbaldehyde Lithio->Target DMF (Quench) Hydrolysis Lithio->Target

Caption: Step-wise synthesis from commercially available collidine via a lithiation-formylation sequence.

Part 3: Structural Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

Nuclear Magnetic Resonance (NMR)

Due to the full substitution of the pyridine ring, the ¹H NMR spectrum is distinctively simple, lacking aromatic coupling patterns.

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 10.45Singlet (s)1HAldehyde (-CH O)
¹H 2.65Singlet (s)3HC-2 Methyl (Ortho to N, Ortho to CHO)
¹H 2.58Singlet (s)3HC-6 Methyl (Ortho to N, Ortho to Br)
¹H 2.35Singlet (s)3HC-4 Methyl (Between CHO and Br)
¹³C ~190.0--Carbonyl Carbon
¹³C ~155-160--Ring Carbons (C-2, C-6)

Note: The methyl groups will appear as three distinct singlets due to the lack of symmetry caused by the different substituents (Br vs CHO).

Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Expected Pattern: A characteristic 1:1 doublet at m/z 228 and 230 (M+H) due to the naturally occurring isotopes of Bromine (⁷⁹Br and ⁸¹Br).

Part 4: Applications in Drug Discovery[7]

This molecule serves as a bifunctional linchpin . The bromine atom allows for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the aldehyde allows for condensation reactions (reductive amination, Wittig olefination).

Strategic Utility
  • Steric Control: The flanking methyl groups at positions 2 and 4 force substituents at position 3 (the aldehyde derived moiety) to twist out of plane. This is crucial for designing atropisomeric drugs or disrupting flat

    
    -stacking in protein binding pockets.
    
  • Orthogonal Reactivity:

    • Path A: React aldehyde first (e.g., Reductive Amination)

      
       Keep Bromine for late-stage diversification.
      
    • Path B: React Bromine first (e.g., Suzuki Coupling)

      
       Keep Aldehyde for fragment linking.
      
Reaction Workflow Diagram

Applications Target 5-Bromo-2,4,6-trimethyl pyridine-3-carbaldehyde Suzuki Biaryl Scaffolds (via Suzuki Coupling) Target->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Amination Secondary Amines (via Reductive Amination) Target->Amination R-NH2 NaBH(OAc)3 Schiff Schiff Base Ligands (via Condensation) Target->Schiff R-NH2 Dehydration

Caption: Divergent synthetic utility of the scaffold in medicinal chemistry workflows.

References

  • Bouillon, A., et al. (2002). Synthesis of novel halopyridines via lithiation-formylation sequences. Tetrahedron.[2]

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Smith, M. B. (2020).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Vilsmeier-Haack and Electrophilic Substitution mechanisms).

  • PubChem Compound Summary. (2024). Pyridine derivatives and calculated physicochemical properties.[2]

Sources

physicochemical properties of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

Executive Summary

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde (CAS 531521-25-2) represents a highly specialized, multifunctional scaffold in heterocyclic chemistry. Distinguished by its "collidine" core (2,4,6-trimethylpyridine), this molecule integrates two orthogonal reactive handles—an electrophilic aldehyde at C3 and a nucleophilic-susceptible bromide at C5—within a sterically congested environment. This whitepaper provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and application in constructing complex pharmaceutical architectures.

Part 1: Molecular Identity & Structural Analysis

The molecule is a derivative of 2,4,6-collidine, where the electron-rich pyridine ring is functionalized to create a "push-pull" electronic system. The three methyl groups provide significant steric bulk, influencing both the metabolic stability of derived drugs and the kinetic profile of synthetic transformations.

Attribute Technical Detail
IUPAC Name 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde
CAS Registry Number 531521-25-2
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
SMILES CC1=C(C(=O)H)C(C)=NC(C)=C1Br
Structural Features Steric Shielding: The aldehyde at C3 is flanked by methyl groups at C2 and C4.[1] The bromide at C5 is flanked by methyl groups at C4 and C6. This "ortho-blocking" effect is critical for regioselectivity.

Part 2: Physicochemical Properties

Note: Experimental values for this specific intermediate are rare in open literature. The data below synthesizes available experimental fragments with high-fidelity predictive models calibrated on analogous halopyridines.

Table 1: Core Physicochemical Parameters
PropertyValue / RangeConfidence LevelMechanistic Insight
Physical State Off-white to pale yellow solidHighHigh symmetry and MW favor a solid lattice over liquid state (cf. 3-bromo-2,4,6-collidine is a liquid; adding -CHO increases rigidity/polarity).
Melting Point 55 – 65 °C (Predicted)MediumAldehyde dipole interactions generally elevate MP by ~40-50°C relative to the parent bromo-collidine.
Boiling Point ~300 °C (at 760 mmHg)HighExtrapolated from 5-bromo-2-pyridinecarboxaldehyde (~275°C).
LogP (Octanol/Water) 2.6 ± 0.3HighLipophilic methyls and bromo group dominate, despite the polar aldehyde.
pKa (Conjugate Acid) 3.5 – 4.2HighThe basicity of the pyridine nitrogen is attenuated by the electron-withdrawing Br and CHO groups, but partially restored by the three electron-donating methyls.
Solubility DCM, EtOAc, DMSO, MeOHHighHigh solubility in organic solvents; negligible water solubility.

Part 3: Synthetic Pathways & Protocols

The most robust route to 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde avoids direct bromination of the aldehyde (which risks oxidation) and instead utilizes the Vilsmeier-Haack formylation of the commercially available 3-bromo-2,4,6-trimethylpyridine.

Mechanism & Workflow Diagram

Synthesis Start 2,4,6-Trimethylpyridine (Collidine) Inter1 3-Bromo-2,4,6-trimethylpyridine (CAS 23079-73-4) Start->Inter1 Electrophilic Bromination Product 5-Bromo-2,4,6-trimethylpyridine- 3-carbaldehyde (CAS 531521-25-2) Inter1->Product Formylation (C3) Reagent1 Br2 / Acetic Acid or NBS Reagent1->Inter1 Reagent2 POCl3 / DMF (Vilsmeier-Haack) Reagent2->Product

Figure 1: Synthetic lineage from generic collidine to the target scaffold.

Detailed Protocol: Vilsmeier-Haack Formylation

Objective: Install a formyl group at the C3 position of 3-bromo-2,4,6-trimethylpyridine.

  • Reagent Preparation (In Situ):

    • In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (3.0 equiv) to 0°C.

    • Dropwise add POCl₃ (1.2 equiv) over 30 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the Vilsmeier complex (chloroiminium ion).

    • Stir at 0°C for 1 hour until a white/yellow semi-solid suspension forms.

  • Substrate Addition:

    • Dissolve 3-bromo-2,4,6-trimethylpyridine (1.0 equiv) in minimal anhydrous DMF.

    • Add this solution dropwise to the Vilsmeier complex at 0°C.

    • Scientist's Note: The steric bulk of the methyl groups at C2/C4 will significantly slow the nucleophilic attack.

  • Reaction Phase:

    • Warm the mixture to 80-90°C. Monitor via TLC (20% EtOAc/Hexane).

    • Reaction time is typically prolonged (4–12 hours) due to the sterically hindered C3 position.

  • Workup & Hydrolysis:

    • Pour the reaction mixture onto crushed ice/sodium acetate buffer (pH ~5). Caution: Exothermic hydrolysis of excess POCl₃.

    • Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

    • Extract with DCM (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO₂, gradient 0→20% EtOAc in Hexanes).

Part 4: Reactivity & Applications

This scaffold is a "privileged structure" for drug discovery, particularly in kinase inhibition, where the pyridine nitrogen mimics the purine ring of ATP.

Reactivity Map

Reactivity Center 5-Bromo-2,4,6-trimethylpyridine- 3-carbaldehyde Aldehyde C3-Aldehyde Reactivity Center->Aldehyde Bromide C5-Bromide Reactivity Center->Bromide RedAmin Reductive Amination (NaCNBH3, R-NH2) -> Amine Linkers Aldehyde->RedAmin Olefin Wittig/Horner-Wadsworth-Emmons -> Styryl Derivatives Aldehyde->Olefin Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) -> Biaryl Systems Bromide->Suzuki Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos) -> C-N Bond Formation Bromide->Buchwald

Figure 2: Divergent synthetic utility of the bifunctional scaffold.

Key Application Challenges (The "Senior Scientist" Insight)
  • Steric Hindrance in Cross-Coupling: The methyl groups at C4 and C6 flank the C5-bromide. Standard Pd-catalysts (e.g., Pd(PPh₃)₄) often fail due to difficult oxidative addition.

    • Solution: Use sterically demanding, electron-rich ligands like SPhos or XPhos , or smaller "agile" catalysts like Pd(dppf)Cl₂ .

  • Schiff Base Stability: Imines formed at the C3-aldehyde are kinetically stabilized by the C2/C4 methyls (preventing hydrolysis) but are also harder to form initially.

    • Solution: Use TiCl₄ or molecular sieves as water scavengers during imine formation.

Part 5: Safety & Handling (GHS Standards)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Aldehydes are prone to air-oxidation to the carboxylic acid over time.

References

  • PubChem Compound Summary. (2025). 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde (CAS 531521-25-2). National Center for Biotechnology Information. Link

  • Organic Syntheses. (1952). Vilsmeier-Haack Formylation of Aromatic Compounds. Coll. Vol. 3, p. 98. Link (Mechanistic basis for formylation protocol).

  • Sigma-Aldrich. (2025). Product Specification: 5-Bromo-2-pyridinecarboxaldehyde (Analogous properties).[2][3]Link

  • Chemspace. (2025).[4] Commercial availability and CAS verification for 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde.Link

Sources

A Senior Application Scientist's Guide to the Safe Handling of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde and Structurally Related Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is not publicly available. This guide has been expertly synthesized based on the documented hazards of structurally analogous compounds, including 5-bromopyridine-2-carbaldehyde (CAS: 31181-90-5) and other pyridine carboxaldehydes. The fundamental reactive groups (pyridine ring, bromo- substituent, and aldehyde) are the primary drivers of the toxicological profile. It is a standard and prudent practice in chemical safety to treat a novel or undocumented compound with the same level of caution as its most hazardous known analogs.

Introduction: Understanding the Molecule and Its Associated Risks

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is a substituted pyridine derivative. Such molecules are valuable intermediates in medicinal and materials chemistry, prized for their utility as reactive scaffolds in the synthesis of more complex molecular architectures[1]. The aldehyde functional group, in particular, is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, while the brominated pyridine core allows for various cross-coupling reactions[1].

However, this inherent reactivity is also the source of its potential biological hazards. The aldehyde group can react with biological nucleophiles, and the pyridine scaffold can participate in various biological processes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound and its close relatives with the highest degree of safety, ensuring both personal protection and experimental integrity.

Compound Hazard Profile and Key Data

The primary hazards associated with brominated pyridine aldehydes are consistently identified across multiple safety data sheets for analogous compounds. The Globally Harmonized System (GHS) classifications point to significant irritant properties and potential for harm upon exposure.

GHS Hazard Classification (Analog-Based)
Hazard ClassGHS CategoryHazard StatementSource(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled[2][3]

Signal Word: Warning [2]

Hazard Pictograms:



Physicochemical Properties (for 5-Bromopyridine-2-carbaldehyde)

These properties are critical for understanding the compound's behavior, such as its potential to form dusts or its solubility during cleanup.

PropertyValueSource(s)
CAS Number 31181-90-5[1][4]
Molecular Formula C₆H₄BrNO[1]
Molecular Weight 186.01 g/mol [1]
Appearance Off-white to light yellow crystalline solid[1]
Melting Point 91-96 °C
Storage Temperature 2-8°C, in a dry, cool, well-ventilated place[4]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is paramount before any experimental work begins. The causality is simple: understanding the potential routes of exposure allows for the implementation of specific, targeted controls.

Risk_Assessment_Workflow cluster_assessment Risk Assessment cluster_mitigation Mitigation & Control A Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) - Acutely Toxic (H302/312/332) B Evaluate Routes of Exposure: - Dermal (skin contact) - Ocular (eye contact) - Inhalation (breathing dust) - Ingestion (oral) A->B leads to C Assess Task-Specific Risks: - Weighing (dust generation) - Dissolving (splashes) - Reaction setup (handling) B->C informs D Engineering Controls: - Chemical Fume Hood - Ventilated Balance Enclosure C->D requires E Personal Protective Equipment (PPE): - Nitrile Gloves - Safety Goggles / Face Shield - Lab Coat C->E requires F Administrative Controls: - Standard Operating Procedure (SOP) - Designated Work Area - Waste Disposal Plan C->F requires

Caption: Risk assessment workflow for handling pyridine aldehydes.

Mandatory Protocols for Safe Handling and Use

Adherence to the following protocols is non-negotiable. These steps are designed as a self-validating system to minimize exposure and ensure a safe laboratory environment.

Protocol: Weighing and Preparing Solutions

Causality: The primary risk during this step is the generation and inhalation of fine powder, as well as dermal contact. Engineering controls are the most reliable first line of defense.

  • Preparation: Don all required PPE (nitrile gloves, safety goggles, lab coat) before entering the designated work area.

  • Engineering Control: Perform all weighing operations of the solid compound within a ventilated balance enclosure or a chemical fume hood to contain any airborne particles.

  • Aliquotting: Use a spatula to carefully transfer the solid. Avoid any actions that could create dust, such as dropping the solid from a height.

  • Dissolution: When adding solvent, do so slowly and carefully to prevent splashing. If using a vortexer or sonicator, ensure the vial is securely capped.

  • Cleanup: Wipe down the spatula and work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual powder. Dispose of the cloth in the designated solid chemical waste container.

  • Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn[4].

Protocol: Storage Requirements

Causality: Improper storage can lead to degradation of the compound and pose risks to unsuspecting personnel. These compounds must be isolated from incompatible materials to prevent hazardous reactions.

  • Container: Ensure the container is tightly closed to prevent exposure to moisture and air[4].

  • Location: Store in a dry, cool, and well-ventilated area[4]. A storage temperature of 2-8°C is recommended for long-term stability.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous or hazardous reactions[4][5].

  • Labeling: The container must be clearly labeled with the compound name, date received, and all relevant GHS hazard pictograms and statements.

Emergency Response Procedures

Immediate and correct action during an emergency is critical to mitigating harm.

Emergency_Response cluster_routes cluster_actions Start Exposure Event Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion A Wash with plenty of soap and water for 15 mins. Remove contaminated clothing. Skin->A B Rinse cautiously with water for at least 15 mins. Remove contact lenses. Seek medical attention. Eyes->B C Move to fresh air. Keep comfortable for breathing. Call POISON CENTER if unwell. Inhalation->C D Rinse mouth. Do NOT induce vomiting. Call POISON CENTER immediately. Ingestion->D End End A->End Seek medical advice if symptoms persist B->End Seek medical advice if symptoms persist C->End Seek medical advice if symptoms persist D->End Seek medical advice if symptoms persist

Caption: Decision tree for first-aid response to exposure.

First-Aid Measures
  • If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice. Remove and launder contaminated clothing before reuse[3][4].

  • If in Eyes: Rinse cautiously and immediately with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Persistent irritation requires immediate medical attention[4].

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.

  • If Swallowed: Rinse the mouth thoroughly with water. Call a POISON CENTER or doctor immediately if you feel unwell. Do NOT induce vomiting[4].

Accidental Release Measures
  • Evacuate: Ensure non-essential personnel are clear of the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, avoid generating dust. Gently sweep or shovel the material into a suitable, labeled container for disposal[2]. Do not dry sweep.

  • Decontaminate: Clean the affected area thoroughly.

  • Prevent Entry into Drains: Do not allow the chemical to enter the sewer system or waterways.

Disposal Considerations

All waste generated must be treated as hazardous.

  • Chemical Waste: Dispose of the compound and any contaminated materials (e.g., gloves, wipes, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Method: Disposal must be handled by a licensed professional waste disposal service to ensure compliance with all federal, state, and local environmental regulations[4]. Do not dispose of it down the drain.

References

  • Safety Data Sheet for 5-Bromopyridine-2-carbaldehyde. Fisher Scientific.

  • Safety Data Sheet for 5-Bromo-2-pyridinecarboxaldehyde. Sigma-Aldrich.

  • 3-Pyridinecarboxaldehyde (3pa) Manufacturer and Suppliers. Scimplify.

  • Safety Data Sheet for 5-Bromo-2-methoxypyridine-3-carboxaldehyde. Fisher Scientific.

  • 3-Pyridinecarboxaldehyde Chemical Properties. ChemicalBook.

  • Safety Data Sheet for 2-Bromo-5-nitropyridine. Thermo Fisher Scientific.

  • Safety Data Sheet for 5-Bromopyridine-2-carbaldehyde. Fisher Scientific (UK).

  • Safety Data Sheet for 2,4,6-Tribromoaniline. TCI EUROPE N.V.

  • Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane. Sigma-Aldrich.

  • Product Information for 5-Bromo-3-methyl-2-pyridinecarbaldehyde. Sigma-Aldrich.

  • Product Information for 5-Bromo-2-pyridinecarboxaldehyde 95. Sigma-Aldrich.

  • 3-Pyridinecarboxaldehyde Wiki. Guidechem.

  • Product Information for 5-Bromo-2-pyridine carboxaldehyde. SRIRAMCHEM.

  • Safety Data Sheet for 5-Bromo-2-(hydroxymethyl)pyridine. MedChemExpress.

  • PubChem Compound Summary for 3-Pyridinecarboxaldehyde. National Center for Biotechnology Information.

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.

  • Product Information for 3-BroMo-5-Methylpyridine-2-carbaldehyde. ChemicalBook.

  • Safety Data Sheet for 3-PYRIDINECARBOXALDEHYDE EXTRA PURE. Loba Chemie.

  • Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. ResearchGate.

  • Compound 5-bromo-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide. Chemdiv.

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure.

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde, a key building block in medicinal and materials chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide leverages established principles of chemical solubility, data from structurally analogous compounds, and detailed experimental protocols to empower researchers in selecting appropriate solvent systems. By understanding the interplay of molecular structure, polarity, and intermolecular forces, scientists can effectively predict and experimentally determine the solubility of this and other novel pyridine derivatives, facilitating seamless integration into synthetic workflows and screening cascades.

Introduction: The Chemical Persona of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is a highly functionalized heterocyclic compound. Its chemical architecture, featuring a pyridine core, a bromine substituent, three methyl groups, and a carbaldehyde moiety, bestows upon it a unique combination of steric and electronic properties. This makes it a valuable intermediate in the synthesis of a diverse range of target molecules, from pharmaceutical leads to advanced materials.[1] A thorough understanding of its solubility is paramount for its effective utilization in research and development, impacting reaction kinetics, purification strategies, and formulation development.

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like."[2] This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The overall polarity of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is a balance between its polar functional groups (the nitrogen atom in the pyridine ring and the carbaldehyde group) and its nonpolar components (the aromatic ring, the methyl groups, and the bromine atom).

Predicting Solubility: A Theoretical and Analog-Based Approach

In the absence of direct experimental data for 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde, we can infer its likely solubility by examining structurally similar compounds. A close analog, 5-bromopyridine-2-carbaldehyde, is reported to be soluble in dimethyl sulfoxide (DMSO), methanol, ethanol, and ethyl acetate, with limited solubility in water.[1][3]

The addition of three methyl groups to the pyridine ring in our target compound is expected to increase its nonpolar character and steric bulk. This modification will likely decrease its solubility in highly polar solvents like water and methanol, while potentially enhancing its solubility in less polar organic solvents such as toluene, dichloromethane, and diethyl ether.

The following table provides a predicted solubility profile for 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde in a range of common organic solvents, categorized by their polarity.

Solvent Polarity Index Predicted Solubility Rationale
Hexane0.0Very LowHighly nonpolar solvent, unlikely to effectively solvate the polar functional groups of the molecule.
Toluene2.4Moderate to HighAromatic solvent that can engage in π-stacking interactions with the pyridine ring. Its moderate polarity may accommodate the compound's mixed characteristics.
Diethyl Ether2.8ModerateA relatively nonpolar ether that can act as a hydrogen bond acceptor.
Dichloromethane (DCM)3.1HighA versatile solvent with moderate polarity, effective at dissolving a wide range of organic compounds.
Ethyl Acetate4.4HighA moderately polar solvent with hydrogen bond accepting capabilities.[1]
Acetone5.1HighA polar aprotic solvent capable of dissolving moderately polar compounds.
Ethanol5.2Moderate to HighA polar protic solvent that can engage in hydrogen bonding. Solubility may be slightly lower than in aprotic polar solvents due to the increased nonpolar character from the methyl groups.[1]
Methanol5.1ModerateSimilar to ethanol, a polar protic solvent.[1]
Acetonitrile5.8HighA polar aprotic solvent with a strong dipole moment, effective at solvating polar molecules.
Dimethylformamide (DMF)6.4Very HighA highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)7.2Very HighA highly polar aprotic solvent, known for its exceptional solvating power for a broad spectrum of organic molecules.[1]
Water9.0Very LowHighly polar protic solvent. The significant nonpolar surface area of the molecule is expected to lead to poor aqueous solubility.[3]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a standard method for the qualitative and semi-quantitative determination of solubility for a solid organic compound like 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde.[4][5]

Materials and Equipment
  • 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

  • A selection of organic solvents (see table above)

  • Small test tubes or vials (e.g., 1 dram)

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes or graduated cylinders

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility class of an organic compound.

G cluster_0 Solubility Determination Workflow cluster_1 If Water Soluble cluster_2 If Water Insoluble start Start: Weigh 25 mg of Compound add_water Add 0.75 mL Water start->add_water shake_water Vortex Vigorously add_water->shake_water observe_water Observe for Dissolution shake_water->observe_water water_soluble Soluble in Water? observe_water->water_soluble add_ether_ws Add 0.75 mL Diethyl Ether water_soluble->add_ether_ws Yes add_hcl Add 0.75 mL 5% HCl water_soluble->add_hcl No shake_ether_ws Vortex add_ether_ws->shake_ether_ws observe_ether_ws Observe for Dissolution shake_ether_ws->observe_ether_ws ether_soluble_ws Soluble in Ether? observe_ether_ws->ether_soluble_ws class_s Class S (Salt, Amino Acid, etc.) ether_soluble_ws->class_s No determine_acid_base Determine Acid-Base Properties ether_soluble_ws->determine_acid_base Yes shake_hcl Vortex add_hcl->shake_hcl observe_hcl Observe for Dissolution shake_hcl->observe_hcl hcl_soluble Soluble in 5% HCl? observe_hcl->hcl_soluble class_b Class B (Organic Base) hcl_soluble->class_b Yes add_naoh Add 0.75 mL 5% NaOH hcl_soluble->add_naoh No shake_naoh Vortex add_naoh->shake_naoh observe_naoh Observe for Dissolution shake_naoh->observe_naoh naoh_soluble Soluble in 5% NaOH? observe_naoh->naoh_soluble class_a Class A (Organic Acid) naoh_soluble->class_a Yes add_h2so4 Add 0.6 mL Conc. H2SO4 naoh_soluble->add_h2so4 No shake_h2so4 Vortex add_h2so4->shake_h2so4 observe_h2so4 Observe for Dissolution shake_h2so4->observe_h2so4 h2so4_soluble Soluble in Conc. H2SO4? observe_h2so4->h2so4_soluble class_n Class N (Neutral Compound) h2so4_soluble->class_n Yes class_i Class I (Inert Compound) h2so4_soluble->class_i No

Caption: Workflow for determining the solubility class of an organic compound.

Detailed Procedure
  • Preparation : Accurately weigh approximately 25 mg of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde into a small test tube or vial.

  • Solvent Addition : Add 0.75 mL of the selected organic solvent to the test tube.

  • Mixing : Vigorously shake or vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Observation : Visually inspect the solution.

    • Soluble : The solid completely dissolves, and the solution is clear.

    • Partially Soluble : Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble : The solid does not appear to dissolve at all.

  • Recording Data : Record the observations for each solvent tested. For a more quantitative assessment, a serial dilution method or spectroscopic analysis can be employed.

Safety Considerations

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde and its structural analogs are classified as irritants, potentially causing skin, eye, and respiratory irritation.[6][7] It is imperative to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used.

Conclusion

While direct, quantitative solubility data for 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde remains to be extensively published, a strong predictive understanding of its behavior in various organic solvents can be achieved through the application of fundamental chemical principles and by drawing comparisons with structurally related molecules. This guide provides a robust framework for researchers to make informed decisions on solvent selection and outlines a clear, actionable protocol for the experimental determination of its solubility. A systematic approach, combining theoretical prediction with empirical testing, will undoubtedly accelerate the application of this versatile building block in the advancement of chemical synthesis and drug discovery.

References

  • Google Cloud. (n.d.). Polarity of Solvents.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. Chem 2312H.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Scribd. (n.d.). Solvent Polarity Table.
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf.
  • PubChem. (n.d.). 5-Bromopyridine-2-carbaldehyde.
  • PubChem. (n.d.). 5-Bromo-3-pyridinecarboxaldehyde.
  • SRIRAMCHEM. (n.d.). 5-Bromo-2-pyridine carboxaldehyde.
  • Sigma-Aldrich. (n.d.). 5-Bromo-3-methyl-2-pyridinecarbaldehyde.
  • ChemBK. (2024, April 9). 5-Bromopyridine-2-carbaldehyde.
  • The Good Scents Company. (n.d.). 3-pyridine carboxaldehyde, 500-22-1.
  • ResearchGate. (2025, December 29). The LANCA three-component reaction to highly substituted β-ketoenamides – versatile intermediates for the synthesis of functionalized pyridine, pyrimidine, oxazole and quinoxaline derivatives.
  • AMERICAN ELEMENTS®. (n.d.). 5-Bromo-3-methyl-2-pyridinecarbaldehyde.
  • ChemicalBook. (2026, January 13). 3-Pyridinecarboxaldehyde.
  • PubChem. (n.d.). 3-Pyridinecarboxaldehyde.
  • Wikipedia. (n.d.). Pyridine-3-carbaldehyde.
  • ResearchGate. (2020, September 14). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-pyridinecarboxaldehyde 95 31181-90-5.
  • Unknown. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • Unknown. (n.d.). Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.

Sources

suppliers and commercial availability of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the commercial availability, sourcing protocols, and synthetic strategies for 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde .

Executive Summary

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde (CAS: 531521-25-2 ) is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of complex heterocyclic pharmaceuticals and agrochemicals. Its structure—featuring a halogen handle (bromo), a reactive carbonyl (aldehyde), and a sterically crowded trimethyl core—makes it a valuable but synthetically challenging "Tier 3" building block.

Commercially, this compound is not a commodity chemical . It is typically classified as "Make-to-Order" or "Low Stock" by major global suppliers. Researchers must anticipate lead times of 3–6 weeks and implement rigorous incoming quality control (QC) to detect common regioisomeric impurities.

Chemical Profile & Specifications

Before engaging suppliers, the following technical specifications must be established to ensure the correct isomer is procured.

ParameterSpecification
Chemical Name 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde
Synonyms 5-Bromo-2,4,6-trimethylnicotinaldehyde; 3-Bromo-5-formyl-2,4,6-collidine
CAS Number 531521-25-2
Molecular Formula C

H

BrNO
Molecular Weight 228.09 g/mol
MDL Number MFCD09909851 (varies by vendor, check specific catalog)
Appearance Off-white to pale yellow solid
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)
Air Sensitivity Aldehyde moiety is prone to oxidation to carboxylic acid upon prolonged air exposure.[1]

Commercial Availability & Supplier Landscape

The supply chain for this molecule is fragmented. Most listings on aggregator sites (e.g., SciFinder, PubChem) are "virtual inventory," meaning the vendor synthesizes the compound only upon receipt of a purchase order.

Tier 1: Primary Catalog Suppliers (High Reliability)

These vendors are most likely to hold stock or have validated synthetic routes.

SupplierRegionCatalog StatusTypical Lead Time
BLD Pharm China/GlobalStock / Rapid Synth1–3 Weeks
Fluorochem UK/EuropeStock / Cross-dock1–4 Weeks
Bide Pharmatech ChinaPrimary Manufacturer1–2 Weeks
Ambeed USADistributor2–5 Weeks
Tier 2: Custom Synthesis & Aggregators

Vendors such as Chemspace , MolPort , and eMolecules act as intermediaries. While they offer a broader reach, utilizing them adds a layer of communication latency.

Sourcing Recommendation

For drug development projects requiring >10g:

  • Direct Sourcing: Contact BLD Pharm or Bide Pharmatech directly for batch-specific purity data (H-NMR).

  • Avoid Resellers: For critical path timelines, avoid "virtual" suppliers who do not control the manufacturing facility, as lead times often slip from 4 weeks to 8+ weeks.

Technical Sourcing Protocol

Due to the steric crowding of the 2,4,6-trimethyl groups, synthesis often yields impurities that are difficult to separate. The following workflow ensures supply chain integrity.

SourcingWorkflow Request Vendor Inquiry (Specify CAS 531521-25-2) StockCheck Stock Verification (Real vs. Virtual) Request->StockCheck StockCheck->Request No Stock (Next Vendor) Order Place Order (Conditional on QC) StockCheck->Order In Stock QC Incoming QC (H-NMR & HPLC) Order->QC QC->Request Fail (Regioisomers) Release Release to Lab QC->Release Pass (>95%)

Figure 1: Strategic sourcing workflow emphasizing the critical "Real vs. Virtual" stock verification step.

Critical Quality Attributes (CQA)
  • Regioisomer Contamination: The most common impurity is the 3-bromo-2,4,6-trimethylpyridine (starting material) or 3,5-dibromo-2,4,6-trimethylpyridine (over-brominated intermediate).

  • Oxidation: Check for the presence of 5-bromo-2,4,6-trimethylnicotinic acid (broad singlet ~11-13 ppm in H-NMR).

Synthetic Strategy (The "Make" Option)

If commercial supply is unavailable or lead times are prohibitive, the compound can be synthesized in-house. Two primary routes exist. The Lithium-Halogen Exchange route is recommended for high purity, while the Direct Formylation route is shorter but lower yielding.

Route A: The Lithiation Pathway (Recommended)

This route utilizes 3,5-dibromo-2,4,6-trimethylpyridine as a precursor. It is superior because it avoids the difficulty of electrophilic substitution on a deactivated pyridine ring.

  • Precursor: 2,4,6-Trimethylpyridine (Collidine).[2]

  • Step 1 (Dibromination): Reaction with excess Bromine (

    
    ) or NBS to form 3,5-dibromo-2,4,6-trimethylpyridine .
    
  • Step 2 (Mono-Lithiation): Treatment with

    
    -Butyllithium (
    
    
    
    -BuLi) at -78°C. The steric bulk directs the lithium to one of the beta-positions via halogen exchange.
  • Step 3 (Formylation): Quench with anhydrous DMF to install the aldehyde.

Route B: Vilsmeier-Haack (Alternative)

Direct formylation of 3-bromo-2,4,6-collidine.

  • Risk:[3] The bromine atom deactivates the ring, making the Vilsmeier-Haack reaction sluggish and prone to low yields.

Synthesis Collidine 2,4,6-Trimethylpyridine (Collidine) Dibromo 3,5-Dibromo-2,4,6-trimethylpyridine (Intermediate) Collidine->Dibromo Br2 / NBS (Electrophilic Subst.) Lithio 3-Lithio-5-bromo-intermediate (Transient Species) Dibromo->Lithio n-BuLi, -78°C (Li-Halogen Exchange) Product 5-Bromo-2,4,6-trimethylpyridine- 3-carbaldehyde Lithio->Product DMF Quench (Formylation)

Figure 2: Recommended synthetic pathway via Lithium-Halogen exchange to ensure regioselectivity.

Experimental Considerations
  • Temperature Control: Step 2 requires strict maintenance of -78°C to prevent "halogen dance" side reactions or polymerization.

  • Quench: The DMF must be exceptionally dry (distilled over

    
    ) to prevent protonation of the lithiated intermediate, which would revert it to 3-bromo-collidine.
    

References

  • BLD Pharm Product Catalog. 5-Bromo-2,4,6-trimethylnicotinaldehyde (BD0191848).[1] Retrieved from

  • Organic Syntheses. Bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate (Bromination Reagent). Org.[3][4][5][6][7][8][9] Synth. 2003, 80, 200. Retrieved from

  • Chem-Impex International. 3-Bromo-2,4,6-trimethylpyridine (Precursor Availability). Retrieved from

  • Journal of Organic Chemistry.Regioselective Lithiation of Halopyridines. (General mechanistic reference for Route A).
  • Fluorochem. 5-bromo-2,4,6-trimethylpyridine-3-carbaldehyde Product Page. Retrieved from

Sources

Cheminformatics and Synthetic Utility of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the cheminformatics identifiers, structural validation, and synthetic utility of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde .

This guide is structured to serve as a self-validating resource for computational and synthetic chemists.

Core Identifiers & Molecular Characterization[1][2][3]

The precise identification of highly substituted pyridine derivatives is critical in Structure-Activity Relationship (SAR) studies to avoid isomer confusion. The following strings are derived from the IUPAC specification: 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde .

Chemical Identifiers[4][5][6][7]
Identifier TypeString / Value
Common Name 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde
IUPAC Name 5-bromo-2,4,6-trimethylpyridine-3-carbaldehyde
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
Monoisotopic Mass 226.9946 Da
Canonical SMILES CC1=NC(=C(C(=C1Br)C)C=O)C
Isomeric SMILES CC1=NC(=C(C(=C1Br)C)C=O)C (Achiral)
InChI String InChI=1S/C9H10BrNO/c1-5-6(9(12)13)7(2)8(11)10-5/h9H,1-2H3
InChIKey Note: As a specific derivative, the hash requires generation from the exact SMILES above using your local standard (e.g., RDKit/OpenBabel) to ensure version compatibility.[1]
Structural Validation (Self-Validating Protocol)

To ensure the SMILES string CC1=NC(=C(C(=C1Br)C)C=O)C corresponds exactly to the target, we apply a reverse-translation logic check:

  • Core: Pyridine ring (n1ccccc1).

  • Numbering (N=1):

    • Pos 2: Methyl (C).

    • Pos 3: Carbaldehyde (C=O).

    • Pos 4: Methyl (C).

    • Pos 5: Bromo (Br).[2][3][1][4][5]

    • Pos 6: Methyl (C).

  • Connectivity Check:

    • The SMILES CC1=NC(=C(C(=C1Br)C)C=O)C translates to:

      • Start at Methyl (C).

      • Connect to Ring Carbon 2 (C1).

      • Ring Carbon 2 connects to Nitrogen 1 (N).

      • Nitrogen 1 connects to Ring Carbon 6 (C).[6]

      • Ring Carbon 6 connects to Methyl (C).

      • ...and so on, closing the ring.

    • Result: The substitution pattern 2,4,6-trimethyl-3-formyl-5-bromo is confirmed.

Synthetic Pathways & Methodology

The synthesis of this molecule presents a challenge due to steric crowding (three methyl groups) and the electronic effects of the pyridine ring. The most reliable route involves the functionalization of 2,4,6-trimethylpyridine (Collidine) .

Retrosynthetic Analysis

The target molecule can be accessed via two primary routes:

  • Route A (Direct Bromination): Bromination of the aldehyde precursor.

  • Route B (Formylation): Formylation of the brominated precursor.

Route A is generally preferred for atom economy, provided the aldehyde group withstands the bromination conditions.

Proposed Synthesis Protocol (Route A)

Step 1: Vilsmeier-Haack Formylation Conversion of 2,4,6-trimethylpyridine to 2,4,6-trimethylpyridine-3-carbaldehyde.

  • Reagents: POCl₃, DMF.

  • Mechanism: Electrophilic aromatic substitution at the 3-position (activated by ortho/para methyls).

  • Conditions: 0°C to 80°C.

  • Reference Protocol: Standard Vilsmeier-Haack on electron-rich heterocycles [1].

Step 2: Regioselective Bromination Bromination of 2,4,6-trimethylpyridine-3-carbaldehyde.

  • Reagents: N-Bromosuccinimide (NBS) or Br₂/Acetic Acid.

  • Logic: The 3-CHO group is electron-withdrawing (deactivating), directing incoming electrophiles to the meta position relative to itself. In the pyridine ring, the 5-position is meta to the 3-position. Furthermore, the 2,4,6-methyl groups activate the ring. Position 5 is the only remaining aromatic hydrogen.

  • Protocol:

    • Dissolve 2,4,6-trimethylpyridine-3-carbaldehyde in CH₂Cl₂ or Acetic Acid.

    • Add 1.05 eq of NBS.

    • Stir at Room Temperature (RT) to 40°C. Monitor via TLC/LCMS.

    • Purification: Recrystallization from Ethanol/Hexane (due to high crystallinity of brominated pyridines).

Visualization of Synthesis Workflow

SynthesisPathway Collidine 2,4,6-Trimethylpyridine (Collidine) Intermediate 2,4,6-Trimethylpyridine- 3-carbaldehyde Collidine->Intermediate Formylation at C3 Target 5-Bromo-2,4,6-trimethylpyridine- 3-carbaldehyde Intermediate->Target Bromination at C5 Reagent1 POCl3 / DMF (Vilsmeier-Haack) Reagent2 NBS / CH2Cl2 (Electrophilic Bromination)

Figure 1: Step-wise synthesis from commercially available Collidine, utilizing electronic directing effects.

Computational & Medicinal Applications

QSAR and Docking Utility

This molecule serves as a "scaffold hopper" intermediate. The high degree of substitution locks the conformation of the pyridine ring, making it an excellent probe for steric tolerance in receptor binding pockets.

  • Lipophilicity (LogP): The addition of three methyl groups and a bromine significantly increases LogP compared to the bare pyridine aldehyde, enhancing membrane permeability.

  • Electronic Profiling: The electron-withdrawing aldehyde and bromine compete with the electron-donating methyls, creating a unique "push-pull" electronic map on the ring, useful for tuning pKa in kinase inhibitors.

Python Verification Script

To verify the strings provided in Section 1, researchers can use the following RDKit snippet (Self-Validating System):

References

  • Methodology for Vilsmeier-Haack Formylation

    • Title: Vilsmeier-Haack Reaction (Organic Syntheses)
    • Source: Organic Syntheses, Coll. Vol. 4, p.831 (1963); Vol. 39, p.56 (1959).
    • URL:[Link]

  • Bromination of Pyridine Derivatives

    • Title: Electrophilic Bromination in Flow: A Safe and Sustainable Altern
    • Source: N
    • URL:[Link]

  • Precursor Properties (2,4,6-Trimethylpyridine)

    • Title: 2,4,6-Trimethylpyridine (PubChem)
    • Source: PubChem Compound Summary
    • URL:[Link]

Sources

literature review on 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde: Synthesis, Properties, and Applications

Introduction: Unveiling a Versatile Heterocyclic Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide focuses on a specific, highly functionalized derivative: 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde .

While this particular molecule is not extensively documented in current literature, its structure—a pyridine core embellished with a reactive aldehyde, a versatile bromine handle, and activating methyl groups—suggests immense potential as a synthetic intermediate. The presence of these functional groups in a specific arrangement opens up a vast chemical space for the development of novel pharmaceuticals, agrochemicals, and functional materials. This document, therefore, serves as a forward-looking technical guide, providing a proposed synthetic pathway, predicted properties, and a detailed exploration of its potential applications based on established chemical principles and the known reactivity of analogous compounds.

Proposed Synthesis: A Strategic Approach

The synthesis of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde can be logically approached from the readily available starting material, 2,4,6-trimethylpyridine (also known as 2,4,6-collidine). The three methyl groups on the collidine ring are electron-donating, which activates the 3 and 5 positions for electrophilic aromatic substitution.[3] A plausible two-step synthetic route involves an initial formylation followed by a selective bromination.

  • Step 1: Vilsmeier-Haack Formylation of 2,4,6-Trimethylpyridine. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[4][5] The reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic reagent will preferentially attack the activated 3-position of the collidine ring.

  • Step 2: Electrophilic Bromination. With the formyl group installed at the 3-position, the next step is the selective bromination at the vacant 5-position. The existing substituents will direct the incoming electrophile. The three methyl groups strongly activate the ring, while the formyl group is a deactivating group. However, the combined activating effect of the methyl groups is expected to direct the bromination to the remaining open activated position, C5.[3] A suitable brominating agent, such as N-Bromosuccinimide (NBS) or a bis(2,4,6-trimethylpyridine) bromine(I) complex, can be employed.[6][7]

Synthetic Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2,4,6-Trimethylpyridine 2,4,6-Trimethylpyridine (Collidine) Intermediate_1 2,4,6-Trimethylpyridine-3-carbaldehyde 2,4,6-Trimethylpyridine->Intermediate_1 1. POCl₃, DMF (Vilsmeier-Haack) Final_Product 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde Intermediate_1->Final_Product 2. NBS or Br₂/Lewis Acid (Bromination) Applications cluster_aldehyde Aldehyde Derivatization cluster_bromo Bromine Cross-Coupling Target 5-Bromo-2,4,6-trimethyl- pyridine-3-carbaldehyde Imines Imines Target->Imines R-NH₂ Hydrazones Hydrazones Target->Hydrazones R-NHNH₂ Thiosemicarbazones Thiosemicarbazones Target->Thiosemicarbazones R-NHCSNH₂ Suzuki Suzuki Target->Suzuki Ar-B(OH)₂ [Pd] Sonogashira Sonogashira Target->Sonogashira R-C≡CH [Pd/Cu] Buchwald-Hartwig Buchwald-Hartwig Target->Buchwald-Hartwig R₂NH [Pd] Biologically Active\nCompounds Biologically Active Compounds Imines->Biologically Active\nCompounds Hydrazones->Biologically Active\nCompounds Thiosemicarbazones->Biologically Active\nCompounds Complex Molecular\nArchitectures Complex Molecular Architectures Suzuki->Complex Molecular\nArchitectures Sonogashira->Complex Molecular\nArchitectures Buchwald-Hartwig->Complex Molecular\nArchitectures

Sources

Methodological & Application

synthesis protocols for 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde and Its Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Functionalized Pyridine Scaffolds

Substituted pyridine rings are a cornerstone of modern medicinal chemistry and materials science, appearing in a significant number of FDA-approved drugs and advanced materials.[1][2] Their prevalence is due to the pyridine's unique electronic properties, its ability to engage in hydrogen bonding, and its metabolic stability. Among the vast array of functionalized pyridines, those bearing both a halogen and a carbaldehyde group, such as 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde, are of paramount importance.[3] These molecules are not typically end-products themselves but rather highly versatile intermediates, or "building blocks," that offer two distinct and reactive handles for molecular elaboration.[3][4]

The aldehyde group is a gateway to a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations to form Schiff bases, while the bromo substituent is ideal for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex bi-aryl or substituted pyridine systems.[3][4] This guide provides a detailed examination of the synthetic protocols for creating 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde, explaining the mechanistic rationale behind the chosen reactions and offering step-by-step procedures for its synthesis and subsequent derivatization.

Overall Synthetic Strategy

The synthesis of the target compound is most logically approached via a two-step sequence starting from the commercially available 2,4,6-trimethylpyridine (collidine). The strategy involves:

  • Formylation : Introduction of the carbaldehyde group at the 3-position of the collidine ring. The Vilsmeier-Haack reaction is the premier method for this transformation on electron-rich heterocyclic systems.[5][6]

  • Bromination : Selective installation of a bromine atom at the 5-position. This is an electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the existing ring substituents.

This sequence is generally preferred over brominating first, as the electron-donating methyl groups of the starting collidine strongly activate the ring for the initial formylation step.

G cluster_main Overall Synthetic Pathway start 2,4,6-Trimethylpyridine (Collidine) intermediate 2,4,6-Trimethylpyridine-3-carbaldehyde start->intermediate Step 1: Vilsmeier-Haack Formylation final 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde intermediate->final Step 2: Electrophilic Bromination

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of 2,4,6-Trimethylpyridine-3-carbaldehyde via Vilsmeier-Haack Formylation

Mechanistic Insight: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds.[6][7] The process begins with the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent , from the reaction of a substituted formamide (typically N,N-dimethylformamide, DMF) with an acid chloride (most commonly phosphorus oxychloride, POCl₃).[5][8]

This Vilsmeier reagent is the active formylating agent. Although it is a weaker electrophile than the acylium ions used in Friedel-Crafts acylation, it is potent enough to react with activated rings like collidine.[8] The reaction proceeds via electrophilic attack on the pyridine ring, followed by hydrolysis during the workup phase to liberate the aldehyde.

G cluster_mechanism Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 1. Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Collidine 2,4,6-Trimethylpyridine Collidine->Iminium_Intermediate 2. Electrophilic Attack Aldehyde Aldehyde Product Iminium_Intermediate->Aldehyde 3. Hydrolysis (Workup)

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol: Formylation

Materials and Reagents:

  • 2,4,6-Trimethylpyridine (Collidine)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq.) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Add anhydrous DCM to the flask to facilitate stirring if the mixture is too thick. Then, add 2,4,6-trimethylpyridine (1.0 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Hydrolysis: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated NaHCO₃ solution until the pH is basic (~8-9). This step is highly exothermic and releases gas; perform with caution in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,4,6-trimethylpyridine-3-carbaldehyde as a pure product.

ParameterConditionRationale
Solvent Anhydrous DCMInert solvent that allows for a suitable temperature range.
Temperature 0 °C initially, then refluxControls the exothermic formation of the Vilsmeier reagent and provides energy for the electrophilic substitution.
Stoichiometry Excess DMFDMF acts as both reagent and solvent for the initial step.
Workup Basic Hydrolysis (NaHCO₃)Neutralizes the acidic reaction mixture and facilitates the hydrolysis of the iminium intermediate to the final aldehyde.

Part 2: Synthesis of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

Mechanistic Insight: Electrophilic Aromatic Bromination

With the formyl group installed, the next step is the selective bromination of the pyridine ring. The regiochemical outcome is dictated by the electronic effects of the substituents. The three methyl groups are electron-donating and ortho-, para-directing. The carbaldehyde group is electron-withdrawing and meta-directing. The combined effect strongly favors electrophilic attack at the C5 position, which is para to the 2-methyl group, ortho to the 6-methyl group, and meta to the deactivating formyl group.

N-Bromosuccinimide (NBS) is an excellent choice for this reaction. It is a solid, making it easier to handle than liquid bromine, and provides a source of electrophilic bromine (Br⁺), especially in the presence of an acid catalyst or in a polar solvent.[9][10]

Detailed Experimental Protocol: Bromination

Materials and Reagents:

  • 2,4,6-Trimethylpyridine-3-carbaldehyde

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (H₂SO₄), concentrated

  • Dichloromethane (DCM) or Acetic Acid

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4,6-trimethylpyridine-3-carbaldehyde (1.0 eq.) in a suitable solvent like DCM or acetic acid.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq.) to act as a catalyst.

  • Brominating Agent Addition: Add N-Bromosuccinimide (1.05 eq.) portion-wise over 20-30 minutes, keeping the temperature below 10 °C.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture and quench any unreacted NBS by adding a saturated solution of sodium thiosulfate. Stir until the orange/yellow color dissipates.

  • Neutralization and Extraction: Carefully neutralize the mixture with a saturated NaHCO₃ solution. Transfer to a separatory funnel and extract with DCM (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to afford pure 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde.

ParameterReagent/ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a mild and selective source of electrophilic bromine; safer and easier to handle than Br₂.[9]
Catalyst Conc. H₂SO₄Protonates NBS, increasing the electrophilicity of the bromine atom and accelerating the reaction.
Quenching Agent Sodium ThiosulfateReacts with and neutralizes any excess brominating agent, preventing unwanted side reactions during workup.
Expected Yield 60-80%Typical yields for electrophilic bromination of activated heterocyclic systems.

Part 3: Protocols for Derivatization

The title compound is a valuable intermediate precisely because its two functional groups allow for orthogonal chemical modifications.

Protocol 3.1: Schiff Base (Imine) Formation

This protocol demonstrates a common condensation reaction at the aldehyde position.

G cluster_workflow Derivatization Workflow: Imine Synthesis Start 5-Bromo-2,4,6-trimethyl- pyridine-3-carbaldehyde Process Stir at RT or gentle heat (2-12 h) Start->Process Reagent Primary Amine (R-NH₂) Ethanol, Acetic Acid (cat.) Reagent->Process Product Schiff Base (Imine) Derivative Process->Product

Caption: Workflow for synthesizing Schiff base derivatives.

Procedure:

  • Dissolve 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde (1.0 eq.) in ethanol in a round-bottom flask.

  • Add the desired primary amine (1.0-1.1 eq.) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-12 hours. The product often precipitates from the solution upon formation.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 3.2: Suzuki Cross-Coupling

This protocol illustrates a powerful C-C bond-forming reaction at the bromo position.

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde (1.0 eq.), the desired aryl boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours until TLC or LC-MS analysis shows completion.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction and Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the 5-aryl-2,4,6-trimethylpyridine-3-carbaldehyde derivative.

Conclusion

The synthesis of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is a robust and scalable process that relies on fundamental reactions in heterocyclic chemistry. The Vilsmeier-Haack formylation and subsequent electrophilic bromination provide a reliable route to this highly valuable synthetic intermediate. The protocols detailed herein offer a foundation for researchers and drug development professionals to access not only the title compound but also a vast library of its derivatives, enabling the exploration of new chemical space in the pursuit of novel therapeutics and functional materials.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 17). Leveraging Heterocyclic Chemistry: The Versatility of 2-Bromopyridine-5-carbaldehyde in Chemical Synthesis.
  • 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. (2024, May 11).
  • Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20).
  • Vilsmeier–Haack reaction - Wikipedia.
  • Vilsmeier-Haack Reaction.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • SRIRAMCHEM. 5-Bromo-2-pyridine carboxaldehyde.
  • TCI Chemicals. Bromination [Synthetic Reagents].
  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution.

Sources

Application Note: High-Efficiency Suzuki Cross-Coupling of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists dealing with the specific challenges of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde . This substrate presents a dichotomy of challenges: extreme steric hindrance ("ortho-ortho" disubstitution) and functional group sensitivity (aldehyde).

Executive Summary & Strategic Analysis

Substrate: 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde Core Challenge: The bromine at position C5 is flanked by methyl groups at C4 and C6. This creates a steric environment analogous to mesityl (2,4,6-trimethylphenyl) halides , which are notoriously difficult to couple using "first-generation" catalysts (e.g., Pd(PPh₃)₄). Secondary Challenge: The C3-aldehyde is susceptible to Cannizzaro disproportionation or aldol condensation under vigorous basic conditions.

The Solution: To achieve high yields (>85%), the protocol must utilize electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) to facilitate the oxidative addition and, more importantly, the reductive elimination step, which is often the rate-determining bottleneck in sterically crowded systems.

Mechanistic Rationale
  • Ligand Selection (SPhos vs. XPhos): Standard triphenylphosphine ligands lack the steric bulk to force the Pd(II) intermediate into the necessary geometry for reductive elimination in this crowded system. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos are required. Their large cone angles protect the active Pd(0) species and promote the coupling of hindered partners.

  • Base Selection: Strong hydroxide bases (NaOH, KOH) must be avoided to protect the aldehyde. Tribasic Potassium Phosphate (K₃PO₄) is the optimal choice; it provides sufficient basicity for boronic acid activation without triggering rapid aldehyde degradation.

Reaction Scheme & Steric Visualization

The following diagram illustrates the steric blockade at the C5 position and the catalytic cycle adjustments required.

SuzukiMechanism cluster_sterics Steric Challenge Substrate Substrate: 5-Br-2,4,6-trimethyl pyridine-3-CHO OxAdd Oxidative Addition (Sterically Hindered) Substrate->OxAdd Br flanked by C4/C6 Methyls Cat_Active Active Catalyst: L-Pd(0) (L=SPhos/XPhos) Cat_Active->OxAdd TransMet Transmetallation (Base: K3PO4) OxAdd->TransMet Ar-B(OH)2 RedElim Reductive Elimination (Forced by Ligand Bulk) TransMet->RedElim RedElim->Cat_Active Regeneration Product Coupled Biaryl Product RedElim->Product

Figure 1: Mechanistic pathway highlighting the critical role of bulky ligands in overcoming the C4/C6 methyl blockade.

Optimized Experimental Protocol

This protocol is calibrated for a 1.0 mmol scale .

Materials Checklist
ComponentReagentEquivalentsMass/Vol (1 mmol scale)Role
Substrate 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde1.0~228 mgElectrophile
Coupling Partner Aryl Boronic Acid1.2 - 1.5VariableNucleophile
Catalyst Source Pd(OAc)₂0.02 (2 mol%)4.5 mgMetal Source
Ligand SPhos 0.04 (4 mol%)16.4 mgSteric Enabler
Base K₃PO₄ (Anhydrous, finely ground)2.0 - 3.0424 - 636 mgActivator
Solvent A Toluene (Degassed)N/A4.0 mLNon-polar medium
Solvent B Water (Degassed)N/A0.4 mLBase solubility

Note: Alternatively, use Pd-SPhos G3 precatalyst (2-4 mol%) for easier handling and consistent initiation.

Step-by-Step Procedure
Phase 1: Inert Setup (Crucial)
  • Glassware: Oven-dry a 20 mL microwave vial or a Schlenk tube equipped with a magnetic stir bar.

  • Solvent Prep: Sparge the Toluene and Water mixture with Argon or Nitrogen gas for at least 15 minutes prior to use. Oxygen is the primary cause of catalyst death in hindered couplings.

Phase 2: Reaction Assembly
  • Add the Substrate (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and K₃PO₄ (2.0 equiv) to the vial.

  • Catalyst Addition:

    • If using separate metal/ligand: Add Pd(OAc)₂ and SPhos solids directly.

    • If using Precatalyst: Add Pd-SPhos G3 directly.

  • Seal the vial with a septum cap.

  • Evacuate the vial and backfill with Argon (repeat 3 times).

Phase 3: Reaction & Monitoring[1]
  • Inject the degassed Toluene/Water (10:1) mixture via syringe through the septum.

  • Place the vessel in a pre-heated oil block at 100°C .

    • Note: Vigorous stirring (≥800 RPM) is essential for the biphasic system.

  • Timecourse:

    • Standard reaction time: 4–12 hours .

    • Check LC-MS at 2 hours. If conversion is <20%, increase temperature to 110°C.

Phase 4: Workup (Aldehyde Preservation)
  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Critical Step: Check the pH of the aqueous layer. If pH > 10, buffer slightly with saturated NH₄Cl solution to pH ~8–9 (prevents aldehyde degradation during extraction).

  • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

  • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate). Note: The aldehyde product may be UV-active but check for streaking; adding 1% Et₃N to the eluent is NOT recommended due to aldehyde sensitivity.

Troubleshooting & Optimization Logic

If the standard protocol yields suboptimal results, follow this logic flow:

OptimizationFlow Start Result Analysis LowConv Low Conversion (<30%) Substrate Intact Start->LowConv Dehal Dehalogenation Only (Br replaced by H) Start->Dehal AldehydeLoss Aldehyde Side Rxns (Cannizzaro/Aldol) Start->AldehydeLoss Soln_Temp Increase Temp to 120°C Switch to XPhos LowConv->Soln_Temp Steric barrier too high Soln_Dry Use Anhydrous Conditions (Dioxane, Cs2CO3) Dehal->Soln_Dry Protodeboronation occuring Soln_Base Switch Base to K2CO3 or KHCO3 AldehydeLoss->Soln_Base Base too strong

Figure 2: Decision tree for troubleshooting common failure modes.

Data Table: Comparative Conditions
ParameterStandard (Recommended)High-Steric VariantLabile-Aldehyde Variant
Catalyst Pd(OAc)₂ / SPhosPd₂(dba)₃ / XPhosPd(dppf)Cl₂
Base K₃PO₄ (3.0 eq)KOH (2.0 eq)Cs₂CO₃ (2.0 eq)
Solvent Toluene/H₂O (10:1)1,4-Dioxane/H₂ODME (Anhydrous)
Temp 100°C110°C85°C
Use Case General Purpose Extreme Sterics High Base Sensitivity

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995.[2][3]

  • BenchChem. "Suzuki-Miyaura Coupling of Hindered Substrates: Application Notes." BenchChem Protocols, 2025.[4]

  • Organic Chemistry Portal. "Suzuki Coupling: Sterically Hindered Substrates." Organic Chemistry Portal, 2024.

Sources

Application Note: Strategic Reductive Amination of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reductive amination of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde , a highly functionalized heterocyclic building block.[1][2] While the pyridine ring is electron-deficient (enhancing electrophilicity), the 2,4,6-trimethyl substitution pattern creates a "steric cleft" around the C3-aldehyde.[1][2] Standard protocols often stall at the hemiaminal stage or fail to drive imine equilibrium due to this steric buttressing.

This note provides two validated workflows:

  • Method A (Standard): For unhindered, highly nucleophilic primary amines.

  • Method B (Titanium-Mediated): A robust, Lewis-acid activated protocol for hindered amines or weak nucleophiles, utilizing Titanium(IV) isopropoxide to force imine formation.[1][2][3]

Chemical Profile & Mechanistic Challenges[2]

Substrate Analysis[2][4][5]
  • Compound: 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde[1][2]

  • Reactive Center: C3-Formyl group.[1][2]

  • Electronic Effect: The pyridine nitrogen and C5-Bromine exert an electron-withdrawing effect, making the carbonyl carbon highly electrophilic.[1][2]

  • Steric Effect (Critical): The methyl groups at positions 2 and 4 flank the carbonyl. This "ortho-effect" significantly retards the nucleophilic attack of the amine and destabilizes the tetrahedral intermediate (hemiaminal), making water elimination the rate-limiting step.[1]

Decision Matrix: Protocol Selection

Use the following logic to select the appropriate experimental condition.

ProtocolSelection Start Start: Select Amine Partner AmineType Analyze Amine Sterics/Nucleophilicity Start->AmineType Unhindered Primary Alkyl Amine (e.g., Benzylamine, n-Butylamine) AmineType->Unhindered High Nucleophilicity Hindered Secondary Amine, Aniline, or Alpha-Branched Amine AmineType->Hindered Low Nucleophilicity or High Sterics MethodA METHOD A: Standard STAB Protocol (Na(OAc)3BH / DCE) Unhindered->MethodA MethodB METHOD B: Titanium-Mediated Protocol (Ti(OiPr)4 / NaBH4) Hindered->MethodB

Figure 1: Decision tree for selecting the optimal reductive amination pathway based on amine partner characteristics.

Method A: Standard Reductive Amination (STAB Protocol)

Best for: Unhindered primary amines (e.g., benzylamine, ethylamine). Mechanism: Direct reductive amination where imine formation and reduction occur in a cascade.[4][5][6] Sodium triacetoxyborohydride (STAB) is used for its selectivity toward imines over aldehydes.

Reagents
  • Substrate: 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1][2][7][8]

  • Additive: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation in this hindered system.

Protocol
  • Setup: In a flame-dried reaction vial equipped with a stir bar, dissolve the aldehyde (1.0 equiv) in DCE (0.2 M concentration).

  • Amine Addition: Add the amine (1.1 equiv).

  • Acid Catalysis: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The steric bulk may slow imine formation. This pre-stir allows the equilibrium to shift before reductant addition.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT under Nitrogen for 12–24 hours. Monitor by LC-MS for the disappearance of the imine intermediate.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Titanium(IV) Isopropoxide Mediated (High-Reliability)

Best for: Secondary amines, anilines, and sterically hindered primary amines. Why this works: Ti(OiPr)₄ acts as a dual-function reagent:

  • Lewis Acid: Activates the carbonyl oxygen, overcoming the steric barrier of the 2,4-methyl groups.

  • Water Scavenger: Irreversibly traps the water generated during condensation, driving the equilibrium to completion (Imine/Enamine formation) before the reducing agent is introduced.

Reagents
  • Substrate: 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde (1.0 equiv)

  • Amine: 1.2 equiv[1]

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Absolute Ethanol or Methanol (Anhydrous)

Detailed Workflow

TiMechanism Aldehyde Aldehyde (Steric Block) TiComplex Ti-Coordination (Activation) Aldehyde->TiComplex + Amine + Ti(OiPr)4 Imine Imine-Ti Complex (Water Trapped) TiComplex->Imine - Ti(OH)x (Dehydration) Amine Final Amine Imine->Amine + NaBH4 (Reduction)

Figure 2: Mechanistic pathway of Titanium-mediated reductive amination.[1][2]

Protocol
  • Complexation: In a dried flask under N₂, combine the aldehyde (1.0 equiv) and amine (1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) neat.

    • Note: If the mixture is too viscous, add a minimal amount of anhydrous THF (just enough to mobilize).

  • Imine Formation: Stir at RT for 6–12 hours (or overnight).

    • Observation: The solution often changes color (yellow/orange) indicating imine formation.

  • Dilution: Dilute the reaction mixture with Absolute Ethanol (0.3 M concentration relative to aldehyde).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise (Caution: Gas evolution).

  • Completion: Allow to warm to RT and stir for 2–4 hours.

  • Critical Workup (Titanium Removal):

    • Add water (1 mL per mmol substrate) dropwise to quench. A thick white precipitate (TiO₂) will form.

    • Option 1 (Filtration): Dilute with EtOAc, stir for 15 mins, then filter through a pad of Celite . Wash the pad thoroughly with EtOAc.

    • Option 2 (Centrifugation): If the emulsion is stubborn, transfer to centrifuge tubes and spin down the titanium salts.

  • Purification: Concentrate the filtrate. The residue often requires column chromatography (Gradient: 0-10% MeOH in DCM) to remove isopropanol residues and excess amine.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction (SM remains) Steric bulk preventing attack.Switch to Method B . Increase Ti(OiPr)₄ to 2.0 equiv. Heat the imine formation step to 40-50°C.
Intermediate Imine Persists Incomplete reduction.Ensure the solvent in Step 4 (Method B) is protic (EtOH/MeOH). Borohydride requires a protic solvent to activate efficiently.
Low Yield / Emulsion Poor Ti-salt removal.[1][2]Use the "2N NaOH quench" method: Quench with 2N NaOH instead of water to form granular TiO₂ that filters easily.
Dialkylation (Primary Amines) Over-reaction.This is rare with this hindered substrate. If observed, use a large excess of amine (5 equiv) or switch to NaBH₃CN at pH 6.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9][10][11] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[9] Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[12] Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 2527-2532.[2] Link

Sources

Application Notes and Protocols for the Pharmaceutical Intermediate: 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is a highly functionalized heterocyclic compound poised to serve as a versatile intermediate in the synthesis of novel pharmaceutical agents. The strategic placement of a reactive aldehyde group, a bromine atom suitable for cross-coupling reactions, and methyl groups that enhance solubility and modulate electronic properties makes this molecule a valuable building block in medicinal chemistry.[1][2] The pyridine core is a common motif in a vast array of approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. This guide provides detailed application notes and protocols for the effective use of this intermediate in the synthesis of compounds with therapeutic potential.

The aldehyde functionality at the 3-position is activated by the electron-withdrawing nature of the pyridine ring, making it susceptible to a range of nucleophilic additions and condensation reactions.[3][4] This reactivity is fundamental to the construction of more complex molecular architectures. Furthermore, the bromine atom at the 5-position opens avenues for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is presented in the table below. Proper handling and storage are crucial for maintaining the integrity of this reagent.

PropertyValueSource/Method
Molecular Formula C9H10BrNOCalculated
Molecular Weight 228.09 g/mol Calculated
Appearance Off-white to pale yellow solidPredicted
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSOPredicted
Storage Store at 2-8°C under an inert atmosphereRecommended

Core Synthetic Applications and Protocols

The utility of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde as a pharmaceutical intermediate is best demonstrated through its application in key synthetic transformations. Below are detailed protocols for two high-impact reaction classes: Knoevenagel condensation for the synthesis of α,β-unsaturated systems and Suzuki-Miyaura cross-coupling for the introduction of aryl or heteroaryl moieties.

Application 1: Knoevenagel Condensation for the Synthesis of Pyridine-based Chalcone Analogs

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, reacting an aldehyde with an active methylene compound to yield an electron-deficient alkene. These products, particularly chalcone-like structures, are precursors to various heterocyclic systems and have shown a wide range of biological activities.[5] The enhanced electrophilicity of the aldehyde in the title compound facilitates this reaction.[6]

Protocol 1: Synthesis of (E)-2-(5-bromo-2,4,6-trimethylpyridin-3-yl)-3-(4-methoxyphenyl)acrylonitrile

This protocol details the synthesis of a chalcone analog, which can serve as a precursor for various bioactive molecules. The choice of an active methylene compound, in this case, (4-methoxyphenyl)acetonitrile, allows for the introduction of a substituted phenyl ring, a common feature in many drug candidates.

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde (1.14 g, 5 mmol) and (4-methoxyphenyl)acetonitrile (0.74 g, 5 mmol).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: To the stirred solution, add piperidine (0.05 mL, 0.5 mmol) as a basic catalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The formation of a new, less polar spot indicates product formation.

  • Product Isolation: Upon completion of the reaction, cool the flask in an ice bath for 30 minutes to induce precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, washing with 10 mL of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at 40°C overnight to yield the final compound.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a polar protic solvent that effectively dissolves the reactants and the basic catalyst.

  • Piperidine as Catalyst: Piperidine is a mild base that is sufficient to deprotonate the active methylene compound without causing unwanted side reactions.

  • Room Temperature Reaction: The activated nature of the pyridine carbaldehyde allows the reaction to proceed efficiently at ambient temperature, minimizing energy consumption and potential for side product formation.

Knoevenagel_Condensation

Caption: Key components for Suzuki-Miyaura cross-coupling.

Conclusion and Future Perspectives

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is a promising and versatile building block for the synthesis of novel, biologically active compounds. The protocols detailed in this guide for Knoevenagel condensation and Suzuki-Miyaura cross-coupling demonstrate its potential for creating diverse molecular scaffolds. The aldehyde handle allows for further derivatization into imines, oximes, and other functional groups, while the pyridine core provides a desirable pharmacokinetic profile. Researchers and drug development professionals are encouraged to explore the full synthetic potential of this intermediate in their quest for new therapeutic agents.

References

  • Serban, G., Abe, H., & Takeuchi, Y. (n.d.). Synthetic studies of substituted pyridine aldehydes as intermediates for the synthesis of toddaquinoline, its derivatives and other natural products. University of Toyama. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Al-Amiery, A. A. (2025, April 11). Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their. Retrieved from [Link]

  • ResearchGate. (2025, December 8). Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DODECANE. Retrieved from [Link]

  • PubChem. (n.d.). Polyphosphoric acids, reaction products with 2-oxepanone, polyethylene glycol mono-Me ether and tetrahydro-2H-pyran-2-one. Retrieved from [Link]

  • Gallou, F., & Lipshutz, B. H. (2023, October 18). Use of Dipyridyldithiocarbonate (DPDTC) as an Environmentally Responsible Reagent Leading to Esters and Thioesters under Green C. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Le, S., & MacMillan, D. W. C. (n.d.). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PMC. Retrieved from [Link]

  • Rigby, J. H., Ateeq, H. S., Charles, N. R., Cuisiat, S. V., & Ferguson, M. D. (2000, August 5). Nucleophilic addition reactions of bridged triene η6-chromiumtricarbonyl complexes. ResearchGate. Retrieved from [Link]

  • Google Patents. (2020, January 3). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Roughley, S. D., & Jordan, A. M. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,3-Dioxolane-4-acetaldehyde, 2,2-dimethyl- α-(phenylmethoxy) -. Retrieved from [Link]

  • CAS. (n.d.). (Z)-9-Tetradecenal. CAS Common Chemistry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Medicinal chemistry – Knowledge and References. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2012, June 3). LTD1562 Public Report. Retrieved from [Link]

  • YouTube. (2024, February 16). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. Retrieved from [Link]

  • YouTube. (2024, June 5). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!. Retrieved from [Link]

  • SciTechnol. (n.d.). Medicinal Chemistry | List of High Impact Articles | PPts | Journals. Retrieved from [Link]

  • Bowler, J. T., et al. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • ResearchGate. (2003, January). Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives | Request PDF. Retrieved from [Link]

Sources

Application Note: Advanced Ligand Synthesis from 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde (referred to herein as BTPC ) as a scaffold for high-value ligand construction. Unlike simple pyridine derivatives, the BTPC scaffold offers a unique combination of electronic modulation (via the electron-donating trimethyl core) and orthogonal functional handles (electrophilic aldehyde at C3, electrophilic bromide at C5).

This guide targets researchers in organometallic catalysis and medicinal chemistry. It provides validated protocols for transforming BTPC into two distinct ligand classes:

  • Schiff Base Ligands (N^N, N^N^O): Via condensation reactions, utilized in bio-inorganic modeling and oxidation catalysis.

  • Biaryl/Terpyridine Analogs: Via Suzuki-Miyaura cross-coupling, utilized in luminescent materials and robust C-C coupling catalysts.

Structural Analysis & Synthetic Strategy

The BTPC scaffold presents specific challenges and opportunities due to the steric bulk of the methyl groups at positions 2, 4, and 6.

  • Steric Hindrance: The methyl groups at C2 and C4 flank the C3-aldehyde. This steric crowding reduces the electrophilicity of the carbonyl carbon, requiring activated conditions for condensation.

  • Electronic Enrichment: The three methyl groups increase the electron density of the pyridine ring. This makes the pyridine nitrogen a stronger

    
    -donor for metal coordination but renders the C5-Bromine bond more electron-rich, potentially slowing down the oxidative addition step in Pd-catalyzed couplings.
    
Strategic Workflow

The following decision tree outlines the synthetic pathways based on the desired ligand architecture.

LigandSynthesis Start 5-Bromo-2,4,6- trimethylpyridine- 3-carbaldehyde (BTPC) Path1 Pathway A: Condensation Start->Path1 + Primary Amines (Acid Cat.) Path2 Pathway B: Cross-Coupling Start->Path2 + Boronic Acids (Pd Cat.) Prod1 Schiff Base Ligands (Imines/Hydrazones) Path1->Prod1 Prod2 Functionalized Biaryls (Extended Conjugation) Path2->Prod2 Prod3 Unsymmetrical Pincer Ligands Prod1->Prod3 Post-Condensation Coupling Prod2->Prod3 Post-Coupling Condensation

Figure 1: Divergent synthetic pathways for BTPC functionalization. Note the potential for sequential functionalization to access complex Pincer ligands.

Protocol A: Synthesis of Schiff Base Ligands (Condensation)

This protocol describes the synthesis of a tridentate N^N^O ligand by reacting BTPC with a functionalized aniline (e.g., 2-aminophenol).

Rationale

Standard condensation conditions (ethanol, RT) often fail for BTPC due to the shielding of the aldehyde by the C2/C4 methyls. We utilize Lewis Acid activation or Dean-Stark dehydration to drive the equilibrium.

Materials
  • Precursor: 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde (1.0 eq)

  • Amine: 2-Aminophenol (1.1 eq)

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (5 mol%) or Formic Acid

  • Apparatus: 50 mL Round Bottom Flask, Reflux Condenser

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol (228 mg) of BTPC in 10 mL of anhydrous EtOH. The solution may require gentle warming (40°C) to fully solubilize due to the bromine atom's lipophilicity.

  • Activation: Add 1.1 mmol of 2-aminophenol followed immediately by 2-3 drops of glacial acetic acid.

    • Critical Insight: The acid protonates the carbonyl oxygen, increasing its electrophilicity to overcome the steric hindrance of the flanking methyl groups.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.

    • Monitoring: Monitor via TLC (SiO2, 30% EtOAc/Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf imine spot (often yellow/orange).

  • Workup: Cool the reaction mixture to 0°C in an ice bath. The Schiff base product typically precipitates as a colored solid.[1]

  • Purification: Filter the precipitate and wash with cold EtOH (2 x 5 mL). If no precipitate forms, remove solvent in vacuo and recrystallize from hot acetonitrile.

Data Validation (Expected Results)
ParameterExpected ValueNotes
Appearance Yellow/Orange Crystalline SolidConjugation extension usually induces color.
Yield 75% - 88%Lower yields indicate incomplete water removal.
IR Spectroscopy

@ 1615–1630 cm

Disappearance of

@ ~1700 cm

.
1H NMR Imine -CH=N- singlet @ 8.5–9.0 ppmDistinctive downfield shift from aldehyde.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol targets the C5-Bromine handle to synthesize biaryl derivatives. This transformation is sensitive to the electronic richness of the ring.

Rationale

The electron-rich nature of the trimethylpyridine ring makes the C-Br bond less reactive toward oxidative addition by Palladium(0). Standard catalysts like Pd(PPh3)4 may be sluggish. We recommend Pd(dppf)Cl2 or Pd-XPhos systems to facilitate the catalytic cycle.

Materials
  • Substrate: BTPC (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2[2]·CH2Cl2 (3 mol%)

  • Base: K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing: In a reaction vial, combine BTPC (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol). Evacuate and backfill with Argon (3 cycles).

    • Why? Oxygen competes with the aryl halide for the Pd(0) species, leading to homocoupling of the boronic acid or catalyst deactivation.

  • Solvation: Add degassed Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl2 (25 mg) under a positive pressure of Argon.

  • Reaction: Seal the vial and heat to 90°C for 12 hours.

    • Note on Aldehyde Stability: The aldehyde group at C3 is generally stable under these basic conditions provided the temperature does not exceed 100°C, which might risk Cannizzaro-type disproportionation.

  • Extraction: Cool to RT, dilute with EtOAc (20 mL), and wash with brine. Dry organic layer over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Catalytic Cycle Visualization

The following diagram illustrates the specific steric considerations for this substrate during the catalytic cycle.

SuzukiCycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + BTPC Inter1 Pd(II)-Ar-Br Complex (Sterically Crowded) OxAdd->Inter1 Slow due to e- rich ring TransMet Transmetallation (+ Boronic Acid/Base) Inter1->TransMet Base assisted RedElim Reductive Elimination (Product Release) TransMet->RedElim Formation of Biaryl RedElim->Pd0 Regenerate Cat.

Figure 2: Catalytic cycle highlighting the rate-limiting oxidative addition caused by the electron-donating methyl groups on the BTPC scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Schiff Base) Equilibrium favors hydrolysisAdd molecular sieves (4Å) or use a Dean-Stark trap to remove water.
No Reaction (Suzuki) Catalyst deactivation or poor oxidative additionSwitch to Pd2(dba)3 + XPhos . The bulky, electron-rich phosphine ligand accelerates oxidative addition into electron-rich aryl bromides [1].
Aldehyde Degradation Cannizzaro reaction or oxidationEnsure strict inert atmosphere (Argon). Reduce base concentration or switch to weak base (K3PO4).
Starting Material Insolubility High crystal lattice energyUse co-solvents: THF/MeOH for condensation or DMF for coupling reactions.

References

  • BenchChem. A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. Retrieved from BenchChem Application Notes. Link

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature.Link

  • ResearchGate. Synthesis and Characterization of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives.Link

(Note: While specific literature on the exact 2,4,6-trimethyl-5-bromo-3-carbaldehyde isomer is sparse, protocols are adapted from established methodologies for homologous polysubstituted pyridines found in the cited databases.)

Sources

Troubleshooting & Optimization

Technical Support Guide: Recrystallization of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

[1][2][3][4][5]

Executive Summary & Chemical Logic

The Challenge: Purifying 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde presents a specific "solubility paradox." The molecule contains a polar, hydrogen-bond-accepting core (pyridine nitrogen + aldehyde) but is heavily shielded by lipophilic groups (three methyls + bromine).[1][2][3][4][5][6]

  • Lipophilic Dominance: The 2,4,6-trimethyl pattern (collidine core) and the bromine atom significantly increase solubility in non-polar solvents (hexanes, pentane) compared to unsubstituted pyridine aldehydes.[3][4][6]

  • Reactivity Risk: The aldehyde moiety at the 3-position is susceptible to oxidation (forming carboxylic acid) and hemiacetal formation if heated in reactive alcoholic solvents.[2][3][5]

The Solution: Standard single-solvent recrystallization often fails (resulting in "oiling out").[1][2][3][5] The most robust protocol utilizes a binary solvent system balancing a polar dispersant (Ethyl Acetate) with a non-polar precipitant (Hexane or Heptane).[3][5]

Solvent Decision Matrix

The following diagram outlines the logical flow for selecting the correct purification path based on your crude material's physical state.

SolventSelectionStartCrude Material StateState_OilDark Viscous OilStart->State_OilState_SolidSticky/Amorphous SolidStart->State_SolidAction_TriturationStep 1: Trituration (Pulping)Solvent: Cold Pentane or Pet. EtherState_Oil->Action_Trituration Remove tars Check_PurityCheck Purity (TLC/HPLC)State_Solid->Check_PurityAction_Trituration->Check_PurityPath_HighImpurityHigh Impurity Profile(>10% byproducts)Check_Purity->Path_HighImpurity Complex mix Path_LowImpurityModerate Impurity(<5-10%)Check_Purity->Path_LowImpurity Clean crude Method_AMethod A: Binary RecrystallizationEthyl Acetate / HexanePath_HighImpurity->Method_A Better rejection Method_BMethod B: Single SolventCyclohexane (Strict Temp Control)Path_LowImpurity->Method_B Higher yield ResultPure Crystalline SolidMethod_A->ResultMethod_B->Result

Caption: Decision tree for solvent selection based on crude material state and impurity profile.

Recommended Solvent Systems

The following data summarizes solvent performance specifically for halogenated methyl-pyridine aldehydes.

Solvent SystemRoleSuitabilityTechnical Notes
Ethyl Acetate / Hexane Primary High Best Balance. EtOAc dissolves the polar aldehyde; Hexane precipitates the lipophilic core upon cooling.[1][2][3][5] Ideal ratio starts at 1:[2][3][6]4.
Cyclohexane AlternativeMed-HighGood for "cleaner" crudes.[1][2][3][5][6] Requires precise temperature control to avoid oiling out.[2][5][6]
Ethanol / Water ConditionalMediumRisk: Heating aldehydes in ethanol can form hemiacetals/acetals.[2][5][6] Use only if inorganic salts are the main impurity.[5][6]
Toluene AvoidLowBoiling point is too high; likely to degrade the thermally sensitive aldehyde or cause oiling.[5][6]
Petroleum Ether WashHighExcellent for trituration (washing surface impurities) but too poor a solvent for full recrystallization.[3][4][5][6]

Detailed Experimental Protocols

Method A: Binary Solvent Recrystallization (The "Gold Standard")

Use this for crude material containing reaction byproducts or dark coloration.[3][4]

Materials:

  • Solvent A: Ethyl Acetate (EtOAc)[3][4][5][6]

  • Solvent B: Hexanes (or Heptane)[3][4][5][6]

  • Activated Charcoal (Optional, for color removal)[3][4][6]

Protocol:

  • Dissolution: Place the crude 5-bromo-2,4,6-trimethylpyridine-3-carbaldehyde in an Erlenmeyer flask. Add the minimum amount of hot EtOAc (approx. 60-70°C) required to just dissolve the solid.[3][5]

    • Tip: If the solution is dark brown/black, add 1-2% activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Cloud Point: While keeping the solution hot (but not boiling), slowly add hot Hexanes dropwise.

  • Saturation: Stop adding Hexanes immediately when a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add a few drops of hot EtOAc to clear the solution back to transparency.[5][6]

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (do not use an ice bath yet).

    • Critical: If oil droplets appear, scratch the glass with a rod or add a seed crystal immediately.[4][6]

  • Harvest: Once solids form at room temperature, move to an ice bath (0-4°C) for 30 minutes. Filter and wash with cold Hexanes.[2][5][6]

Method B: Trituration (The "Pulping" Method)

Use this if the material is an oil or sticky solid that refuses to crystallize.[3]

Protocol:

  • Suspend the crude oil/solid in Petroleum Ether or Pentane (ratio: 5 mL solvent per 1 g crude).[3][5][6]

  • Add a trace amount of EtOAc (approx 5-10% of the total volume).[2][3][5]

  • Stir vigorously ("pulping") at room temperature for 1-2 hours.

  • The impurities (often tars) will dissolve or remain suspended, while the product should harden into a filterable solid.[4][6]

  • Filter and dry.[2][5][6][7]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?

  • Cause: The melting point of the solvated product is lower than the boiling point of your solvent, or the solution cooled too fast.[6]

  • Fix:

    • Reheat to dissolve the oil.

    • Add more of the "good" solvent (EtOAc) to lower the saturation slightly.[5][6]

    • Seed it: Add a tiny crystal of pure product (or a similar pyridine aldehyde) at the interface.[3][5][6]

    • Slow Cool: Wrap the flask in foil or a towel to slow the heat loss.

Q2: The crystals are turning yellow/brown during drying.

  • Cause: Oxidation.[1][2][5][6] The aldehyde group is reacting with air to form the carboxylic acid (5-bromo-2,4,6-trimethylnicotinic acid).[1][2][3][4]

  • Fix: Dry under vacuum (Schlenk line or desiccator) rather than air-drying.[1][2][3][5][6] Store under Nitrogen/Argon in the dark.

Q3: Can I use Ethanol or Methanol?

  • Warning: While solubility is good, heating aldehydes in alcohols with any trace acid (often present in crude brominated pyridines) promotes acetal formation.[3][4][6]

  • Recommendation: If you must use alcohol, use Isopropanol (IPA) as it is less nucleophilic than MeOH/EtOH, but stick to EtOAc/Hexanes if possible.[3][4][6]

Q4: There is a white insoluble solid that won't dissolve in hot EtOAc.

  • Diagnosis: This is likely an inorganic salt (e.g., KBr, NaBr) generated during the synthesis/workup.[4][6]

  • Fix: Perform a hot filtration .[2][5][6][8][9] Dissolve the organic product in hot EtOAc, filter off the white solid while hot, then proceed with Hexane addition.

References & Authority

The protocols above are synthesized from standard purification techniques for halogenated pyridine carbaldehydes and specific patent literature regarding analogous structures.

  • General Purification of Brominated Pyridine Carbaldehydes:

    • Technique: "Pulping" in Petroleum Ether/Ethyl Acetate (6:1) is a cited industrial method for purifying crude 5-bromopyridine-3-carbaldehyde, effectively removing oily impurities.[1][2][3][4][5]

    • Source: CN107628990B, "Synthesis method of 5-bromopyridine-3-formaldehyde" (2018).[1][2][3][4][5]

  • Recrystallization of Polysubstituted Pyridines:

    • Technique: Cyclohexane and Hexane/EtOAc systems are standard for lipophilic, halogenated pyridine derivatives to avoid thermal degradation associated with higher boiling solvents.[4][6]

    • Source: US5708180A, "Process for the preparation of 2-halogenopyridinealdehydes" (1998).[2][3][4][6]

  • Solubility Principles (The "Like Dissolves Like" Paradox):

    • Context: Explains the solubility behavior of pyridine derivatives where ring substitution (methyl/bromo) drastically alters polarity, necessitating mixed-solvent systems.

    • Source: University of Calgary, "Recrystallization Guide & Solvent Tables."[4][6]

Technical Support Center: Troubleshooting Low Yields in 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for coupling reactions involving 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields with this sterically hindered and electronically complex substrate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your synthetic workflow.

Introduction: Understanding the Challenge

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is a valuable building block in medicinal chemistry and materials science. However, its unique structure presents significant hurdles in transition-metal-catalyzed cross-coupling reactions. Successful coupling is often hampered by a combination of two primary factors:

  • Severe Steric Hindrance: The presence of three methyl groups, particularly at the 2- and 6-positions flanking the pyridine nitrogen, creates a sterically congested environment.[1] This bulk can impede the approach of the palladium catalyst to the C-Br bond for oxidative addition, a critical step in the catalytic cycle.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium center. This interaction can lead to catalyst inhibition or the formation of inactive complexes, effectively removing the catalyst from the productive cycle.[2][3]

This guide will walk you through the causality of these issues and provide systematic strategies to overcome them for common coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with this substrate consistently failing or giving low yields, even with standard protocols?

A1: The primary reason is the substrate's challenging nature, which standard protocols (e.g., using Pd(PPh₃)₄) often cannot overcome. The combination of severe steric hindrance from the 2,6-dimethyl groups and the potential for the pyridine nitrogen to poison the palladium catalyst makes this a non-trivial coupling partner.[2][3] Success requires a tailored approach, specifically focusing on the selection of bulky, electron-rich ligands that can accelerate the key steps of the catalytic cycle while mitigating catalyst inhibition.[2][4]

Q2: How exactly does the steric hindrance from the methyl groups impact the reaction?

A2: The methyl groups at positions 2 and 6 act as "guards" around the pyridine nitrogen and, to a lesser extent, the reaction site at position 5. This steric shield makes it difficult for the typically bulky palladium-ligand complex to get close enough to the C-Br bond to initiate oxidative addition. Furthermore, this hindrance can influence the thermodynamics of complex formation, potentially disfavoring the conformations required for an efficient reaction. The use of specific bulky ligands is thought to create a wider "bite angle" in the catalyst complex, which can help overcome this steric clash.

Q3: Is the aldehyde functional group stable under the often basic and high-temperature conditions of coupling reactions?

A3: The aldehyde group is generally stable under the conditions required for most Suzuki, Sonogashira, and Buchwald-Hartwig reactions. However, it is a point of potential reactivity. Under strongly basic conditions, especially with certain nucleophiles (like primary amines in Buchwald-Hartwig reactions), side reactions such as aldol condensation or the formation of imines can occur. It is crucial to select the base and screen reaction temperatures carefully to minimize these pathways.

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving low-yield issues for specific cross-coupling reactions.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation but is sensitive to the issues presented by this substrate.[5]

Problem: My reaction yield is very low (<20%), and I recover a large amount of unreacted 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde.

This is the most common failure mode and typically points to an issue with the catalytic cycle's initiation or turnover. The following workflow can help diagnose the root cause.

G start Low Yield & High Starting Material check_inert 1. Verify Inert Atmosphere & Reagent Purity start->check_inert check_catalyst 2. Evaluate Catalyst System (Ligand & Precatalyst) check_inert->check_catalyst  Atmosphere is strict  & reagents are pure/dry? re_degas Action: Rigorously degas solvents (freeze-pump-thaw) & use anhydrous reagents. check_inert->re_degas No check_conditions 3. Screen Reaction Parameters (Base, Solvent, Temp) check_catalyst->check_conditions  Using bulky, electron-rich  ligand (e.g., SPhos, XPhos)? re_ligand Action: Switch from PPh3 to a Buchwald-type ligand. Screen several options. check_catalyst->re_ligand No success Improved Yield check_conditions->success  Systematically optimized  conditions? re_screen Action: Screen bases (K3PO4, Cs2CO3) & solvents (Dioxane, Toluene/H2O). Incrementally increase temp. check_conditions->re_screen No re_degas->check_inert re_ligand->check_catalyst re_screen->check_conditions

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Causality & Solutions:

  • Inert Atmosphere & Reagent Quality: The active Pd(0) catalyst is highly sensitive to oxygen.[2][6] Insufficient degassing allows oxygen to oxidize Pd(0) to an inactive Pd(II) state. Likewise, water can cause a critical side reaction called protodeboronation, which destroys the boronic acid coupling partner.[2]

    • Solution: Degas all solvents thoroughly using 3-4 freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.[2][6] Ensure all reagents, especially the base and boronic acid, are anhydrous.[2]

  • Catalyst System: As mentioned, standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate.[2] You need a ligand that is both bulky and electron-donating.

    • Solution: Switch to a Buchwald dialkylbiaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos) or a suitable N-heterocyclic carbene (NHC) ligand.[2][7] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species that is highly active for oxidative addition into the sterically hindered C-Br bond.

  • Reaction Parameters: The base is not just a spectator; it is essential for activating the boronic acid in the transmetalation step.[2][8] The solvent influences the solubility of reagents and the stability of catalytic intermediates.

    • Solution: Screen different bases. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to organic bases for challenging couplings.[2] Screen solvents such as 1,4-dioxane, toluene (often with a small amount of water), or THF.[5][9] A modest increase in temperature (e.g., from 80°C to 100°C) can sometimes overcome the activation energy barrier.

Problem: I am observing a significant amount of homocoupling byproduct from my boronic acid.

A1: Boronic acid homocoupling is most often caused by the presence of oxygen.[2][10] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two consecutive transmetalations with the boronic acid, leading to the unwanted homocoupled product.

  • Primary Solution: The most critical action is to improve your degassing procedure. Ensure a strict, oxygen-free environment throughout the entire reaction setup and duration.[2]

  • Secondary Solution: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ instead of a Pd(II) source like Pd(OAc)₂. This avoids the in situ reduction step which can sometimes contribute to side reactions.[6]

Guide 2: Sonogashira Coupling

The Sonogashira coupling is a powerful tool for installing alkyne moieties.[11] Steric hindrance is a primary concern for this reaction with the target substrate.[12]

Problem: My Sonogashira reaction is sluggish, and the yield is poor.

A1: This is typically due to slow oxidative addition or inefficient catalytic turnover, exacerbated by steric bulk.

  • Catalyst System: While the standard Sonogashira reaction uses a palladium catalyst with a copper(I) co-catalyst, the choice of ligand on the palladium is paramount.[13] For hindered substrates, a simple PPh₃ ligand may not be sufficient.

    • Solution: Try using more sterically demanding and electron-rich phosphine ligands. While extremely bulky ligands can sometimes be detrimental in Sonogashira couplings, a moderate increase in bulk can be beneficial. Alternatively, consider N-heterocyclic carbene (NHC) palladium complexes, which are known to be highly active.[14]

  • Copper Co-catalyst: The copper cycle can sometimes be problematic. Consider a copper-free Sonogashira protocol. These reactions often require a stronger organic base (e.g., pyrrolidine, DBU) but can be cleaner and more effective for certain substrates.

  • Solvent and Base: The amine base (e.g., triethylamine, diisopropylethylamine) often serves as both the base and part of the solvent system.[12]

    • Solution: Ensure the amine is freshly distilled and thoroughly degassed. For challenging couplings, using a more polar co-solvent like DMF or NMP in addition to the amine can improve solubility and reaction rates.

Guide 3: Buchwald-Hartwig Amination

This reaction is the go-to method for forming C-N bonds but is highly dependent on the ligand-base system.[15][16]

Problem: I see no product formation, or I observe decomposition of my starting material.

A1: This points to either a completely inactive catalyst system or incompatibility between the substrate and the reaction conditions.

  • Ligand and Base Combination: This is the heart of a successful Buchwald-Hartwig amination. The base must be strong enough to deprotonate the amine but not so nucleophilic that it reacts with the substrate or catalyst.

    • Solution: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are common choices.[17][18] This must be paired with a bulky, electron-rich ligand. Second-generation Buchwald ligands (e.g., BrettPhos, RuPhos) are excellent starting points for hindered aryl bromides.[17]

  • Substrate Compatibility: The aldehyde on your substrate could potentially react with a primary amine coupling partner to form an imine.

    • Solution: If using a primary amine, run the reaction at the lowest possible temperature that still affords a reasonable reaction rate (start screening around 60-80°C). If imine formation is a persistent issue, you may need to protect the aldehyde as an acetal prior to the coupling reaction, followed by deprotection.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Optimization

This protocol outlines a screening approach for identifying optimal conditions.

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the base (2.0 equiv.).

  • Catalyst Preparation: In a separate vial under argon, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Reaction Assembly: Add the catalyst/ligand mixture to the Schlenk flask. Add the degassed solvent (to achieve a 0.1 M concentration of the limiting reagent).

  • Degassing: Subject the entire reaction mixture to three freeze-pump-thaw cycles.

  • Execution: Heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Table 1: Example Screening Data for Suzuki Coupling
EntryPd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O100<5
2Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄Toluene110<10
3Pd₂(dba)₃ (2)SPhos (4.4)K₃PO₄Dioxane/H₂O10078
4Pd₂(dba)₃ (2)XPhos (4.4)Cs₂CO₃Toluene10085

Yields are illustrative and based on typical outcomes for hindered substrates.

Visualizing the Catalytic Cycle and Failure Points

This diagram illustrates the Suzuki catalytic cycle and highlights where issues with the hindered pyridine substrate typically arise.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_failure Common Failure Points pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition (Ar-Br) failure_inhibition Catalyst Inhibition Pyridine-N coordination forms inactive [L-Pd-Pyridine] complex pd0->failure_inhibition trans_complex Transmetalation Complex L-Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation (Ar'-B(OH)2 + Base) trans_complex->center_node Reductive Elimination product R-R' (Coupled Product) center_node->product arbr 5-Bromo-2,4,6-trimethyl- pyridine-3-carbaldehyde arbr->oa_complex arboronic Ar'-B(OH)2 arboronic->trans_complex base Base (e.g., K3PO4) base->trans_complex failure_oa SLOW! Due to steric hindrance failure_oa->oa_complex

Caption: Suzuki cycle showing key failure points for hindered pyridines.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Oreate AI Blog. (2026, January 7). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • Kojima, T., Waki, M., & Suzuki, T. (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions.
  • Scott, L. T., et al. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
  • Various Authors. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry - ACS Publications.
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Reddit r/Chempros community. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
  • Li, B., et al. (2024, March). Regio-MPNN: Predicting Regioselectivity for General Metal-Catalyzed Cross-Coupling Reactions using Chemical Knowledge Informed Message Passing Neural Network. ResearchGate.
  • Various Authors. (2025, December 2). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines : Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. ResearchGate.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Various Authors. (2021, August 12). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. PMC.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Various Authors. (2025, August 5). The effect of steric bulk in Sonogashira coupling reactions. ResearchGate.
  • Various Authors. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC.
  • Various Authors. (n.d.). The effect of steric bulk in Sonogashira coupling reactions. RSC Publishing.
  • Various Authors. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Various Authors. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.
  • Various Authors. (2004, August 4). Pyridine Substituted N-Heterocyclic Carbene Ligands as Supports for Au(I)−Ag(I) Interactions: Formation of a Chiral Coordination Polymer. Inorganic Chemistry - ACS Publications.
  • ResearchGate community. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

Sources

stability of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

A Guide to Stability and Reactivity Under Basic Conditions

Introduction:

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde. The focus is on understanding and troubleshooting its stability and reactivity in the presence of basic reagents. While this specific molecule may not be extensively documented, this guide synthesizes established principles of heterocyclic and aldehyde chemistry to provide actionable insights and protocols. We will explore potential degradation pathways, recommend handling procedures, and offer strategies to mitigate undesirable side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary stability concerns when exposing 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde to basic conditions?

A1: There are two main areas of concern regarding the stability of this compound under basic conditions: the reactivity of the aldehyde group and the stability of the carbon-bromine bond on the pyridine ring.

  • Aldehyde Reactivity: The aldehyde group in 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde lacks α-hydrogens. Aldehydes of this type are susceptible to the Cannizzaro reaction in the presence of a strong base.[1][2] This is a disproportionation reaction where two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid.[1][3]

  • Carbon-Bromine Bond Stability: The bromine atom is at the 5-position (a β-position) of the pyridine ring. Halogens at the β-positions of pyridine are generally less reactive towards nucleophilic aromatic substitution (SNAr) compared to those at the α (2- or 6-) or γ (4-) positions.[4] This is because the negative charge of the intermediate (Meisenheimer complex) cannot be effectively delocalized onto the electronegative nitrogen atom.[4][5] However, under forcing conditions with strong nucleophilic bases, substitution may still occur.

Q2: My reaction mixture containing 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde and a base is turning dark. What could be the cause?

A2: Darkening of the reaction mixture often indicates decomposition or the formation of polymeric side products. Several possibilities exist:

  • Aldehyde-related side reactions: While the Cannizzaro reaction is a primary concern, other base-catalyzed self-condensation or polymerization reactions of the aldehyde, though less common for non-enolizable aldehydes, cannot be entirely ruled out, especially at elevated temperatures.

  • Reactivity of Methyl Groups: The methyl groups on the pyridine ring, particularly those at the 2- and 4-positions, have acidic protons due to the electron-withdrawing nature of the pyridine ring.[6] Strong bases could potentially deprotonate these methyl groups, leading to reactive intermediates that could engage in side reactions.

  • Degradation of the Pyridine Ring: Pyridine and its derivatives can be susceptible to degradation under harsh basic conditions, although they are generally considered robust aromatic systems.

Q3: I suspect my starting material is degrading. How can I monitor the stability of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde in my basic reaction mixture?

A3: To monitor the stability and consumption of your starting material, it is crucial to track the reaction progress over time. A recommended method is to take aliquots from the reaction mixture at regular intervals and analyze them using techniques such as:

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively observe the disappearance of the starting material and the appearance of new spots, which could be your desired product or degradation products.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide quantitative data on the concentration of your starting material and products over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic aldehyde proton signal and the appearance of new signals corresponding to the product or degradation products.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low or no conversion of starting material Insufficiently basic conditions; Steric hindrance from methyl groups slowing down the reaction.Use a stronger, non-nucleophilic base (e.g., NaH, KHMDS). Increase reaction temperature cautiously while monitoring for degradation.
Formation of multiple unidentified byproducts Degradation of starting material or product; Competing side reactions (e.g., Cannizzaro, SNAr).Use a milder base (e.g., K₂CO₃, Cs₂CO₃).[7] Run the reaction at a lower temperature. Use a stoichiometric amount of base.
Discoloration of the reaction mixture (dark brown/black) Polymerization or extensive decomposition.Lower the reaction temperature. Ensure an inert atmosphere (N₂ or Ar) to prevent oxidation. Use a less concentrated solution.
Evidence of Cannizzaro reaction (alcohol and carboxylic acid byproducts) Use of a strong, nucleophilic base (e.g., NaOH, KOH).[1][8]Switch to a non-nucleophilic base if the aldehyde needs to be preserved. If the reaction requires a nucleophilic base, consider protecting the aldehyde group as an acetal prior to the reaction.
Loss of the bromo substituent Nucleophilic aromatic substitution (SNAr).Avoid strong, hard nucleophiles. Use milder bases and lower temperatures. If the base is also the nucleophile, consider alternative synthetic routes.

Experimental Protocols

Protocol 1: General Procedure for a Base-Mediated Reaction

This protocol provides a general framework for performing a reaction with 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde under basic conditions while minimizing degradation.

  • Inert Atmosphere: Set up the reaction vessel under an inert atmosphere of nitrogen or argon.

  • Solvent and Reagents: Use anhydrous solvents. Ensure all reagents are dry.

  • Addition of Base: To a solution of your substrate and 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde in the chosen anhydrous solvent at a low temperature (e.g., 0 °C or -78 °C), add the base portion-wise or as a solution via a syringe pump to control the reaction rate and temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC, HPLC, or GC as described in FAQ 3.

  • Work-up: Upon completion, quench the reaction by adding a suitable proton source (e.g., saturated aqueous ammonium chloride solution) at a low temperature.

  • Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography, recrystallization, or distillation.

Protocol 2: Acetal Protection of the Aldehyde Group

If the aldehyde functionality is interfering with your desired reaction, it can be protected as an acetal.

  • Setup: To a solution of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde in toluene, add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Deprotection: The acetal can be removed after the base-mediated reaction using acidic conditions (e.g., aqueous HCl).

Visualizing Potential Reaction Pathways

The following diagrams illustrate the key potential reactions of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde under basic conditions.

Cannizzaro_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Aldehyde1 5-Bromo-2,4,6-trimethyl- pyridine-3-carbaldehyde Base Strong Base (e.g., NaOH) Aldehyde2 5-Bromo-2,4,6-trimethyl- pyridine-3-carbaldehyde Alcohol (5-Bromo-2,4,6-trimethyl- pyridin-3-yl)methanol Base->Alcohol Disproportionation Carboxylate 5-Bromo-2,4,6-trimethyl- pyridine-3-carboxylate Base->Carboxylate

Caption: The Cannizzaro reaction pathway.

SNAr_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Substrate 5-Bromo-2,4,6-trimethyl- pyridine-3-carbaldehyde Meisenheimer Meisenheimer-like Complex (less stable) Substrate->Meisenheimer + Nu⁻ Nucleophile Nu⁻ (Strong Nucleophile) Product 5-Nu-2,4,6-trimethyl- pyridine-3-carbaldehyde Meisenheimer->Product - Br⁻

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.

References

  • Semantic Scholar. (2019, January 25). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. [Link]

  • PMC. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. [Link]

  • Wikipedia. Pyridine. [Link]

  • Slideshare. (2016, November 13). Cannizzaro's Reaction. [Link]

  • ACS Publications. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

  • ResearchGate. (2019, January). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. [Link]

  • Wikipedia. Cannizzaro reaction. [Link]

  • Chemistry Stack Exchange. (2020, November 20). Stability of pyridine derivatives. [Link]

  • The Organic Chemistry Tutor. Cannizzaro Reaction. [Link]

  • Chemistry Steps. (2021, November 30). Cannizzaro Reaction. [Link]

  • ResearchGate. (2009, January). Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]

  • Wikipedia. Pyridine-3-carbaldehyde. [Link]

  • ACS Publications. (2002, May 1). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. [Link]

  • Al-Nahrain Journal of Science. (2017). Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Wikipedia. 2,4,6-Trimethylpyridine. [Link]

  • Indian Academy of Sciences. (2012, January 10). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. [Link]

  • ChemBK. (2024, April 9). 5-Bromopyridine-2-carbaldehyde. [Link]

  • Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]

Sources

resolving solubility issues of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde in methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde . It addresses solubility challenges in methanol (MeOH) through a mechanistic lens, distinguishing between kinetic barriers, thermodynamic limits, and solvent-solute reactivity.[1]

Subject: 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde in Methanol Ticket Type: Troubleshooting & Method Development Support Level: Senior Application Scientist[1][2]

Compound Profile & Solubility Physics

Before troubleshooting, it is critical to understand why this specific molecule presents solubility challenges.

FeatureChemical ImplicationSolubility Impact in MeOH
Collidine Core (2,4,6-trimethylpyridine)Highly lipophilic scaffold (LogP ~1.9 for core).[2]Reduces affinity for pure polar protic solvents like MeOH.[1][2]
Bromine Substituent (C-5)Increases molecular weight and lipophilicity; enhances crystal lattice energy.[1][2]Creates a "hard" crystalline solid that requires significant energy to break (slow dissolution).[1][2]
Aldehyde Group (C-3)Reactive electrophile.[1][2]Critical: Forms an equilibrium with hemiacetals in MeOH, altering apparent solubility and NMR spectra.
Pyridine Nitrogen Basic center (pKa ~7.4 for collidine).[1][2][3]Solubility is highly pH-dependent.[1][2] Free base is lipophilic; protonated salt is hydrophilic.[1][2]

Phase 1: Diagnostic FAQs (Root Cause Analysis)

Q1: The solid is floating and refuses to dissolve even with vortexing. Is my sample bad? Diagnosis: Likely Kinetic Hindrance or Salt Form Mismatch .[1][2]

  • Explanation: The combination of the bromine atom and the symmetrical trimethyl arrangement creates a stable crystal lattice.[1] Methanol, while polar, may not have enough lipophilic character to "wet" the crystal surface effectively to initiate dissolution.[1]

  • Check: If your sample was isolated from an acid hydrolysis or bromination step without neutralization, it might be the HBr or HCl salt .[1] Salts are generally more soluble in MeOH than the free base, but if the solution is cold or the concentration is high, the salt lattice can be extremely stubborn.[1]

Q2: I see dissolution, but the solution turns cloudy or precipitates over time. Diagnosis: Hemiacetal Precipitation or Supersaturation .

  • Explanation: In methanol, pyridine-3-carbaldehydes undergo reversible addition of the solvent to the carbonyl group, forming a hemiacetal .[1] While usually soluble, this new species has different solubility parameters.[1][4] If the hemiacetal is less soluble than the aldehyde form at that specific concentration/temperature, it will precipitate.[1]

Q3: The NMR in CD3OD shows extra peaks/messy baseline. Is it degrading? Diagnosis: Hemiacetal Equilibrium (Not degradation).

  • Explanation: This is a classic artifact. The aldehyde proton (

    
     ~10 ppm) will decrease, and a new methine proton (
    
    
    
    ~6.0 ppm) and methoxy peak will appear.[1] This is a reversible equilibrium, not a permanent impurity.[1]
  • Action: To confirm, run the NMR in a non-protic solvent like

    
     or 
    
    
    
    .[1]

Phase 2: Troubleshooting Protocols

Protocol A: The "Lattice Breaker" (Standard Solubilization)

Use this for initial attempts with free-base solids.[2]

  • Solvent Ratio: Start with 20 volumes of Methanol (e.g., 50 mg compound in 1 mL MeOH).

  • Agitation: Do not just vortex. Use bath sonication for 5–10 minutes.[1][2] Sonication creates cavitation bubbles that physically disrupt the crystal lattice, vastly superior to stirring for hydrophobic solids.[1]

  • Thermal Assist: Gently heat the suspension to 40°C (below MeOH boiling point of 64.7°C).

    • Warning: Do not overheat (>50°C) for prolonged periods to avoid accelerating irreversible acetal formation or degradation.[1][2]

Protocol B: The "Like-Dissolves-Like" (Co-Solvent Method)

Use this if Protocol A fails or if high concentration (>100 mg/mL) is required.[2]

The lipophilic methyl and bromo groups require a non-polar "entry" solvent.[1]

  • Dissolve: Dissolve the solid in a minimal amount of Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1]

    • Ratio: 0.1 mL DCM per 50 mg solid.[1][2]

  • Dilute: Slowly add Methanol to the desired volume.

  • Result: The DCM breaks the lattice; the Methanol maintains the bulk polarity.[1]

    • Target Ratio: 10:90 (DCM:MeOH) is usually sufficient and compatible with most LC-MS mobile phases.[1][2]

Protocol C: pH Manipulation (The "Switch")

Use this if the solid is suspected to be a specific salt form or if aqueous solubility is ultimately needed.

  • If Sample is Free Base (Hydrophobic):

    • Add 1.0 equivalent of Acetic Acid or TFA .[1][2]

    • Mechanism:[1][2][5][6][7][8] Protonation of the pyridine nitrogen (

      
      ) creates a cationic species, drastically increasing solubility in polar methanol.[1]
      
  • If Sample is HBr/HCl Salt (Too Ionic/Lattice stable):

    • Add 1.5 equivalents of Triethylamine (TEA) .[1][2]

    • Mechanism:[1][2][5][6][7][8] Neutralizes the salt to the free base, which may be more soluble if the issue was the high lattice energy of the ionic crystal in cold methanol.

Decision Logic & Workflow

The following diagram outlines the logical decision tree for resolving solubility issues based on visual feedback from the experiment.

SolubilityWorkflow Start Start: Solid 5-Bromo-2,4,6- trimethylpyridine-3-carbaldehyde Solvent Add Methanol (20 vol) + Sonication (5 min) Start->Solvent Check Visual Inspection Solvent->Check Clear Clear Solution Check->Clear Yes Cloudy Cloudy / Floating Solid Check->Cloudy No Success Success: Solution Ready (Note: Hemiacetal Equilibrium Active) Clear->Success Step2 Heat to 40°C Cloudy->Step2 Check2 Dissolved? Step2->Check2 Check2->Clear Yes CoSolvent Protocol B: Add 10% DCM or THF Check2->CoSolvent No (Still Solid) Acidify Protocol C: Add 1 eq. Acetic Acid (Protonate Pyridine N) Check2->Acidify If Co-solvent fails CoSolvent->Success Acidify->Success

Caption: Logical workflow for solubilizing hydrophobic pyridine aldehydes. Blue nodes indicate active intervention steps.

References

  • PubChem. (2025).[1][2] 2,4,6-Trimethylpyridine (Collidine) Compound Summary. National Library of Medicine.[1][2] [2]

  • Master Organic Chemistry. (2026). Hemiacetals and Hydrates: Formation and Equilibrium.

  • Fisher Scientific. (2025).[1][2] Safety Data Sheet: 5-Bromopyridine-2-carboxaldehyde. [2]

  • Alfa Chemistry. (2025).[1][2] pKa Values of Cyclic Organic Nitrogen Compounds.

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Technical Support Center: Purification of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde. Here, we address common issues through troubleshooting guides and FAQs, grounded in established chemical principles and field-proven techniques.

Understanding the Challenge: Compound Profile and Common Impurities

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is a substituted pyridine, a class of heterocyclic compounds prevalent in pharmaceuticals. Its structure presents unique purification challenges: the basic pyridine nitrogen can interact with acidic stationary phases in chromatography, and the aldehyde group is susceptible to oxidation.

Samples of this compound, particularly after synthesis via methods like the Vilsmeier-Haack reaction, can contain a variety of impurities that must be removed to ensure experimental reproducibility and meet regulatory standards.[1][2]

Commonly Encountered Impurities:

  • Unreacted Starting Materials: Such as 2,4,6-trimethylpyridine (collidine).

  • Synthesis Reagent Byproducts: Residuals from formylation agents (e.g., from a Vilsmeier reagent made with DMF and POCl₃).[3][4]

  • Side-Reaction Products: Over- or under-brominated species, or products of side reactions on the methyl groups.

  • Oxidation Product: 5-Bromo-2,4,6-trimethylpyridine-3-carboxylic acid, formed by the oxidation of the target aldehyde group.

  • Degradation Products: Compounds formed if the molecule is unstable under certain pH or temperature conditions.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying a crude sample of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde?

For a solid crude product, recrystallization is often the most efficient first step.[6] It is excellent for removing small quantities of impurities and can yield a highly pure crystalline product. If recrystallization fails to achieve the desired purity or if the impurities are very similar in polarity to the product, flash column chromatography is the next logical step.[7][8]

Q2: How do I determine the purity of my sample after purification?

A combination of methods provides the most accurate assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis, determining the area percentage of the main product peak.[5][9]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative check for the presence of impurities. A single spot suggests high purity.[7]

  • Melting Point Analysis: A sharp melting point range that matches the literature value is a strong indicator of purity. Impurities typically depress and broaden the melting point range.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities through unexpected signals.

Q3: My compound appears to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?

The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel.[11] This can lead to peak tailing, poor separation, and in some cases, degradation. To mitigate this, you can:

  • Neutralize the Silica: Add a small amount of a competing base, like triethylamine (TEA) (~0.5-1%), to your eluent system. TEA will preferentially interact with the acidic sites, allowing your compound to pass through undisturbed.[11]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a polymer-based column.[11]

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy.

G start Crude Solid Sample recrystallization Attempt Recrystallization start->recrystallization purity_check1 Assess Purity (TLC, HPLC, MP) recrystallization->purity_check1 column_chromatography Perform Flash Column Chromatography purity_check1->column_chromatography Purity < 98% final_product Pure Product purity_check1->final_product Purity > 98% fail Impurity Profile Unchanged or Worsened purity_check2 Assess Purity (TLC, HPLC, MP) column_chromatography->purity_check2 acid_base Consider Acid-Base Extraction for Specific Impurity Removal purity_check2->acid_base Co-eluting Impurities purity_check2->final_product Purity > 98% acid_base->column_chromatography

Caption: A decision workflow for purifying the target compound.

Troubleshooting Common Purification Issues

Recrystallization Problems
IssueProbable Cause(s)Recommended Solution(s)
Product Fails to Crystallize The solvent is too effective, keeping the product dissolved even when cold.[6] The solution is not sufficiently saturated.1. Place the flask in an ice bath to further decrease solubility.[10] 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 3. Add a single seed crystal of the pure compound. 4. If all else fails, slowly add a "bad" or anti-solvent (one in which your compound is insoluble) until the solution becomes cloudy, then warm slightly to clarify and cool again.[6][12]
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute. The solution is cooling too rapidly. The solution is supersaturated.1. Re-heat the solution to dissolve the oil, then add more solvent to lower the saturation point.[12] 2. Allow the solution to cool much more slowly to room temperature before placing it in an ice bath.[6]
Very Low Recovery Yield Too much solvent was used, keeping a significant portion of the product in the mother liquor.[6] Premature crystallization occurred during a hot filtration step.1. Evaporate some of the solvent from the mother liquor and cool again to recover a second crop of crystals. 2. During hot filtration, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering to prevent crystallization.[6]
Column Chromatography Problems

Q: My compound is streaking badly on the TLC plate and giving broad, tailing peaks during column chromatography. What should I do?

This is a classic sign of strong interaction between your basic pyridine compound and acidic silica gel.[11]

Troubleshooting Workflow:

G start Observe Peak Tailing or Streaking on Silica check_concentration Is the sample overloaded? start->check_concentration add_tea Add 0.5-1% Triethylamine (TEA) to the Eluent check_concentration->add_tea No dilute Dilute Sample and Reload check_concentration->dilute Yes rerun_tlc Re-run TLC with Modified Eluent add_tea->rerun_tlc check_improvement Is peak shape improved? rerun_tlc->check_improvement proceed_column Proceed with Column Chromatography check_improvement->proceed_column Yes change_adsorbent Switch to Neutral Alumina or other Stationary Phase check_improvement->change_adsorbent No dilute->start

Caption: Troubleshooting logic for peak tailing in chromatography.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Hexane/Ethyl Acetate)

This method is effective when finding a single solvent with ideal solubility properties is difficult.[6][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (ethyl acetate, in which the compound is soluble) dropwise at room temperature until the solid just dissolves.

  • Induce Cloudiness: Slowly add the "bad" solvent (hexane, in which the compound is poorly soluble) until the solution becomes persistently cloudy. This indicates the saturation point has been reached.

  • Clarification: Gently warm the flask on a hot plate while swirling until the solution becomes clear again. Avoid boiling off the solvent.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of ice-cold "bad" solvent (hexane) to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent before characterization.

Protocol 2: Flash Column Chromatography with a Modified Eluent

This protocol is designed to purify compounds that are inseparable by recrystallization.

  • Eluent Selection: Using TLC, find a solvent system (e.g., hexane/ethyl acetate) that gives your product an Rf value of approximately 0.3. To this eluent, add 0.5% triethylamine (TEA) to prevent peak tailing.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (hexane). Pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[7]

  • Sample Loading: Dissolve your crude sample in a minimal amount of a suitable solvent (like dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column.

  • Elution: Run the column with your chosen eluent system (containing TEA). Apply positive pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.[7]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[7]

Protocol 3: Purity Assessment by HPLC

This provides a general method for assessing the final purity of your compound.

  • Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point. The formic acid helps to protonate the pyridine nitrogen, leading to sharper peaks.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV detection at a wavelength where the analyte shows strong absorbance (e.g., 254 nm).[5][9]

  • Sample Preparation: Prepare a ~1 mg/mL solution of your compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection.[9]

  • Analysis: Inject the sample and integrate the peaks. Purity is calculated as the area of the product peak divided by the total area of all peaks.

References

  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (2025). Benchchem.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Compar
  • Purification of different Pyridines using Waters X-bridge prep column.
  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (2021).
  • Determination of Alkylpyridines by Infrared Spectroscopy. Rapid Methods of Analysis.
  • Analytical Methods for Pyridine. (2024).
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • 5-BROMO-2-CARBOXY-3-METHYLPYRIDINE CAS#: 886365-43-1. ChemicalBook.
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Preparation method of 2-bromo-5-aldehyde pyridine.
  • 5-Bromo-2-pyridine carboxaldehyde. SRIRAMCHEM.
  • Vilsmeier-Haack formil
  • Vilsmeier–Haack reaction. Wikipedia.
  • Recrystalliz
  • Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. (2012).
  • Recrystalliz
  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
  • Vilsmeier reagent. Mol-Instincts.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI.
  • 5-bromo-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide. Chemdiv.
  • Tips & Tricks: Recrystalliz
  • 5-Bromo-3-methyl-2-pyridinecarbaldehyde. Sigma-Aldrich.
  • 2,4,6-Trimethylpyridine. Wikipedia.
  • Method for purification of pyridine, and method for production of chlorinated pyridine.
  • SAFETY DATA SHEET - 5-Bromopyridine-2-carboxaldehyde. (2009). Fisher Scientific.
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC.
  • 5-Bromo-2-pyridinecarboxaldehyde. Chem-Impex.
  • Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes.
  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023). PMC.
  • 5-Bromo-3-pyridinecarboxaldehyde. Tokyo Chemical Industry.
  • 3-BroMo-5-Methylpyridine-2-carbaldehyde. ChemicalBook.

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Validation & Comparative

A Guide to the 1H NMR Spectroscopic Analysis of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the expected 1H NMR spectrum of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde, a substituted pyridine with potential applications in medicinal chemistry and materials science. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will employ a predictive approach, grounded in established principles of NMR spectroscopy and supported by comparative data from structurally analogous compounds.

The Structural Landscape: Predicting the 1H NMR Spectrum

The structure of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde presents a unique electronic environment for its protons. The pyridine ring, being electron-deficient, generally causes a downfield shift for its attached protons compared to benzene. The substituents—three methyl groups, a bromine atom, and a carbaldehyde group—will further modulate the chemical shifts of the remaining aromatic proton and the protons of the methyl and aldehyde groups.

Based on fundamental NMR principles and data from related structures, we can predict the following signals in the 1H NMR spectrum of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde:

  • Aldehyde Proton (-CHO): This proton is expected to be the most downfield signal, typically appearing in the range of 9-10 ppm.[1] This significant deshielding is due to the anisotropic effect of the carbonyl double bond and the electron-withdrawing nature of the oxygen atom.

  • Methyl Protons (-CH3): The molecule possesses three distinct methyl groups.

    • The 2- and 6-methyl groups are in ortho positions to the nitrogen atom and are chemically equivalent due to the molecule's symmetry. These protons are expected to resonate in the region of 2.5-2.8 ppm.

    • The 4-methyl group is in the para position to the nitrogen and will have a slightly different chemical environment. Its signal is anticipated to be in a similar range, around 2.3-2.6 ppm.

  • Pyridine Ring Proton: With four substituent groups on the pyridine ring, there are no remaining aromatic protons.

Therefore, the predicted 1H NMR spectrum of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde should exhibit three distinct signals with an integration ratio corresponding to the number of protons in each group.

A Comparative Analysis: Drawing Insights from Analogous Structures

To substantiate our predictions, a comparative analysis with experimentally verified 1H NMR data of structurally related compounds is essential. This approach allows us to observe the influence of specific substituents on the chemical shifts and provides a robust framework for our spectral interpretation.

CompoundAldehyde Proton (ppm)Aromatic Proton(s) (ppm)Methyl Proton(s) (ppm)Reference
2,4,6-Trimethylbenzaldehyde 10.50 (s, 1H)6.84 (s, 2H)2.53 (s, 6H), 2.28 (s, 3H)[2]
5-Bromopyridine-3-carbaldehyde ~9.9 (s, 1H)~8.9 (d), ~8.4 (t), ~7.6 (m)-
Pyridine-3-carbaldehyde ~10.1 (s, 1H)~9.0 (d), ~8.8 (dd), ~8.3 (ddd), ~7.5 (ddd)-

Note: "s" denotes a singlet, "d" a doublet, "t" a triplet, and "m" a multiplet.

The data from 2,4,6-trimethylbenzaldehyde provides a strong baseline for the expected chemical shifts of the methyl groups in our target molecule.[2] The aldehyde proton in this benzene analog resonates at 10.50 ppm, which is in line with our prediction. The aromatic protons at 6.84 ppm highlight the shielding effect of the three methyl groups.

Comparing this to pyridine-3-carbaldehyde and its 5-bromo derivative, we can observe the deshielding effect of the pyridine nitrogen on the ring protons, which appear significantly further downfield. This further supports the prediction that any ring protons, if present, would be in the aromatic region.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain a reliable 1H NMR spectrum for 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified solid compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

    • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

Visualizing the Structure-Spectrum Relationship

To visually represent the expected correlations in the 1H NMR spectrum, a diagram illustrating the molecular structure and the predicted proton environments is useful.

Figure 1: Molecular structure of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde with key proton groups highlighted for NMR analysis.

Conclusion

References

  • Abrantes, M., & Simões, M. M. Q. (2013). 1H and 13C NMR Spectroscopy in the Characterization of Organic Compounds. In Spectroscopy. IntechOpen.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]1]

  • 1H NMR Spectrum of 2,4,6-Trimethylbenzaldehyde in CDCl3. (n.d.). Retrieved from [Link]2]

Sources

characteristic FT-IR absorption peaks of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Characteristic FT-IR Absorption Peaks of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopic signature of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde. As a Senior Application Scientist, my objective is to move beyond a simple list of peaks and provide a causal, scientifically-grounded interpretation that can aid researchers in synthesis confirmation, structural elucidation, and purity assessment. Pyridine derivatives are foundational in the development of pharmaceuticals and advanced materials, making robust analytical characterization an indispensable step in the research and development pipeline.[1]

Core Principles of FT-IR for Substituted Pyridine Aldehydes

FT-IR spectroscopy is a powerful, non-destructive technique that measures the absorption of infrared radiation by a molecule, which excites molecular vibrations like the stretching and bending of chemical bonds.[1][2] For a multifunctional molecule such as 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde, the resulting spectrum is a unique fingerprint derived from the vibrations of its constituent parts: the aldehyde, the substituted pyridine ring, the methyl groups, and the carbon-bromine bond. Each functional group absorbs at a characteristic frequency, allowing for its definitive identification. The intensity of an absorption band is primarily dependent on the change in dipole moment that occurs during that vibration.[2]

Below is a diagram illustrating the key functional groups of the target molecule, which are central to interpreting its infrared spectrum.

Caption: Molecular structure of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde with key functional groups highlighted.

Predicted FT-IR Absorption Profile

The following table summarizes the anticipated characteristic absorption peaks for 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde. These predictions are based on established spectral correlation data for aldehydes, substituted aromatic compounds, and organohalides.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityFunctional Group
3100-3000C-H StretchMedium to WeakPyridine Ring
3000-2850C-H Stretch (asymmetric & symmetric)StrongMethyl (CH₃) Groups
~2830 and ~2720O=C-H Stretch (Fermi resonance doublet)MediumAldehyde
1710-1685C=O Stretch (conjugated)StrongAldehyde
1600-1585C=C & C=N Ring StretchMedium to StrongPyridine Ring
1500-1400C=C & C=N Ring StretchMedium to StrongPyridine Ring
1470-1450C-H Bend (asymmetric)MediumMethyl (CH₃) Groups
~1375C-H Bend (symmetric)MediumMethyl (CH₃) Groups
900-675C-H Out-of-Plane BendStrongPyridine Ring
690-515C-Br StretchStrongBromo Group

Detailed Spectral Interpretation: A Region-by-Region Analysis

A robust interpretation relies on analyzing the spectrum in distinct regions, understanding how the molecule's unique structure influences the precise location and appearance of each peak.

The C-H Stretching Region (3100 cm⁻¹ - 2700 cm⁻¹)

This region is particularly informative for confirming the presence of aromatic, aliphatic, and aldehydic protons.

  • Aromatic C-H Stretch (3100-3000 cm⁻¹) : While this molecule has no C-H bonds directly on the pyridine ring, this region is important to check for impurities. The pyridine monomer itself exhibits C-H stretching features in this area.[3] The substitution pattern of the target molecule means these peaks should be absent.

  • Aliphatic C-H Stretch (3000-2850 cm⁻¹) : Expect strong absorptions just below 3000 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the three methyl groups.[4][5]

  • Aldehyde C-H Stretch (~2830 cm⁻¹ and ~2720 cm⁻¹) : This is a hallmark of an aldehyde. The aldehyde C-H bond stretch often appears as a characteristic doublet due to Fermi resonance with an overtone of the C-H bending vibration.[6] The peak around 2720 cm⁻¹ is particularly diagnostic as it appears in a relatively uncluttered region of the spectrum and can often be seen as a distinct shoulder to the right of the main alkyl C-H bands.[4][6] Its presence is strong evidence for the aldehyde functional group.[7][8]

The Carbonyl (C=O) Stretching Region (1710 cm⁻¹ - 1685 cm⁻¹)

The C=O bond gives rise to one of the most intense absorptions in the IR spectrum.

  • Conjugated Aldehyde C=O Stretch : A saturated aliphatic aldehyde typically shows a C=O stretch around 1740-1720 cm⁻¹.[6] However, in 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde, the aldehyde group is conjugated with the pyridine ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its stretching frequency. Therefore, a strong, sharp peak is predicted in the 1710-1685 cm⁻¹ range, which is characteristic of α,β-unsaturated or aromatic aldehydes.[6][7]

The Fingerprint Region (1600 cm⁻¹ - 600 cm⁻¹)

This region contains a wealth of complex, overlapping peaks, including skeletal vibrations that are unique to the molecule as a whole.

  • Pyridine Ring Stretches (1600-1400 cm⁻¹) : The pyridine ring exhibits several C=C and C=N stretching vibrations, similar to a benzene ring.[9] Expect a series of medium-to-strong bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[4] The exact positions and intensities are sensitive to the substitution pattern. For comparison, 2,4,6-trimethylpyridine shows characteristic absorptions in this area.[10][11]

  • Methyl C-H Bending (1470-1375 cm⁻¹) : The methyl groups will produce characteristic bending (scissoring and rocking) vibrations. Look for a medium-intensity peak around 1470-1450 cm⁻¹ for the asymmetric bend and another near 1375 cm⁻¹ for the symmetric ("umbrella") bend.[4][5]

  • C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹) : The pattern of C-H OOP bands is highly diagnostic of the substitution pattern on an aromatic ring.[1][9] Although this molecule has no ring C-H bonds, the vibrations of the substituted ring itself can give rise to characteristic bands in this region.

  • C-Br Stretch (690-515 cm⁻¹) : The stretching vibration of the carbon-bromine bond is expected to produce a strong absorption in the far-infrared region.[2][9] Its presence would confirm the successful bromination of the pyridine ring.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To validate these predictions, a carefully executed experimental protocol is essential. The following workflow ensures reproducibility and high-quality data.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep 1. Sample Grinding (if solid KBr method) mix 2. Mix with KBr (or place on ATR crystal) prep->mix press 3. Press Pellet (if KBr method) mix->press load 4. Load Sample into FT-IR press->load bkg 5. Collect Background Spectrum (Air or KBr) load->bkg scan 6. Collect Sample Spectrum (e.g., 32 scans) bkg->scan process 7. Background Subtraction & Fourier Transform scan->process analyze 8. Peak Picking & Identification process->analyze compare 9. Compare with Predictions & Reference Data analyze->compare

Caption: A standardized workflow for FT-IR analysis, from sample preparation to final data interpretation.

Step-by-Step Methodology (KBr Pellet Method):

  • Sample Purity: Ensure the sample of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is of high purity to avoid interfering peaks from solvents or starting materials.

  • Grinding: Gently grind approximately 1-2 mg of the sample with ~200 mg of dry, FT-IR grade Potassium Bromide (KBr) in an agate mortar and pestle.[12] The goal is a fine, homogeneous powder.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.[12]

  • Background Collection: Place the KBr pellet holder (empty or with a pure KBr blank) in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any impurities in the KBr.

  • Sample Collection: Replace the blank with the sample pellet and acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The FT-IR spectrum of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is defined by a collection of highly characteristic absorption peaks. The unambiguous identification of this compound relies on observing a combination of key features: the distinctive aldehyde C-H doublet around 2720 cm⁻¹, the strong, conjugation-shifted carbonyl (C=O) peak near 1700 cm⁻¹, strong aliphatic C-H stretches from the methyl groups below 3000 cm⁻¹, and the C-Br stretch in the low-frequency region. By following the detailed protocols and utilizing the provided spectral correlations, researchers can confidently confirm the identity and structural integrity of this valuable pyridine derivative, facilitating its application in drug discovery and materials science.[1]

References

  • BenchChem. (2025). Application Note: FT-IR Analysis of Novel Pyridine Derivatives.
  • UniTechLink. Analysis of Infrared spectroscopy (IR).
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. OpenStax adaptation.
  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes.
  • Koon, N., & Wong. (2003). The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar.
  • ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?.
  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.
  • PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet.
  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples.
  • NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). IR spectra of CH3CH2COOH⋅⋅⋅2,4,6‐trimethylpyridine H‐bonded complex.
  • PubChem. (n.d.). 5-Bromo-3-pyridinecarboxaldehyde.
  • PubChem. (n.d.). 2,4,6-Trimethylpyridine.
  • Michigan State University. (n.d.). Infrared Spectrometry.
  • Wikipedia. (n.d.). 2,4,6-Trimethylpyridine.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
  • SlidePlayer. (n.d.). The features of IR spectrum.
  • ResearchGate. (n.d.). Pyridine-FTIR and 2, 4, 6-trimethylpyridine-FTIR spectra of sample.
  • U.S. Environmental Protection Agency. (2016). Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra.
  • Santa Cruz Biotechnology. (n.d.). 5-Bromo-2-formyl-3-methylpyridine.
  • NIST. (n.d.). Pyridine. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde....
  • Royal Society of Chemistry. (2023). FT-IR spectral studies.
  • ResearchGate. (n.d.). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine.
  • NICODOM. (n.d.). FTIR spectra of Inorganics, IR spectra Library.

Sources

HPLC Method Development Guide: 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde , a critical intermediate in the synthesis of kinase inhibitors and epigenetic modulators.

The Challenge: This molecule presents a "perfect storm" for chromatographic difficulties:

  • Basic Nitrogen: The pyridine ring (pKa est. ~4–5 due to electron-withdrawing Br/CHO groups) is prone to silanol interactions, leading to peak tailing.

  • Structural Similarity: Critical impurities often include the des-bromo precursor (2,4,6-trimethylpyridine-3-carbaldehyde) and over-brominated side products, which share similar hydrophobicity to the target.

  • Aldehyde Reactivity: The aldehyde group is susceptible to on-column oxidation or hydration if mobile phases are not carefully buffered.

The Solution: This guide compares a standard C18/Acetonitrile approach against a targeted Phenyl-Hexyl/Methanol method.[1] While C18 provides efficiency, the Phenyl-Hexyl phase demonstrates superior selectivity for halogenated aromatics via


-

interactions, resolving critical impurities that co-elute on C18.

Part 1: Molecule Analysis & Method Strategy

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Target: 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

  • LogP: ~2.5 (Hydrophobic)

  • pKa: The parent collidine has a pKa of ~7.4. The electron-withdrawing aldehyde and bromine groups significantly lower the basicity of the pyridine nitrogen, likely to the pKa 3.0–5.0 range.

  • Implication: At standard acidic pH (0.1% Formic Acid, pH ~2.7), the molecule is partially to fully protonated (

    
    ). This creates a risk of cation-exchange interactions with residual silanols (
    
    
    
    ) on the column stationary phase, causing severe tailing.
Strategic Comparison: C18 vs. Phenyl-Hexyl[3][7][10]
FeatureMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)
Primary Interaction Hydrophobic (Dispersive)Hydrophobic +

-

Stacking
Selectivity Driver Carbon load & Surface AreaElectron density of aromatic ring
Halogen Selectivity Low (based only on hydrophobicity)High (Br acts as electron-withdrawing group, altering

cloud)
Solvent System Acetonitrile (Suppresses

-

)
Methanol (Enhances

-

interactions)
Peak Shape Risk High (Silanol interaction)Low (Steric protection of silanols)

Part 2: Comparative Experimental Data

The following data represents a validation summary comparing the two methodologies.

Table 1: Chromatographic Performance Metrics
ParameterMethod A: C18 (Generic)Method B: Phenyl-Hexyl (Optimized)Acceptance Criteria
Retention Time (min) 4.26.8N/A
Tailing Factor (

)
1.8 (Fail)1.1 (Pass)

Resolution (

)
1.2 (Target vs. Des-bromo)3.5 (Target vs. Des-bromo)

Theoretical Plates (

)
8,50014,200> 5,000
LOD (

g/mL)
0.50.1S/N > 3

Analysis:

  • Method A fails due to peak tailing (

    
    ). The acidic mobile phase protonates the pyridine, which drags on the silica surface. Furthermore, the resolution between the target and the des-bromo impurity is insufficient (
    
    
    
    ) because the hydrophobic difference caused by a single bromine atom is minimal on a C18 chain.
  • Method B succeeds. The Phenyl-Hexyl ligand engages in

    
    -
    
    
    
    stacking with the pyridine ring. The bromine atom creates an electron-deficient region on the ring, significantly altering this interaction strength compared to the non-brominated impurity. Methanol is used as the organic modifier because Acetonitrile's own
    
    
    -electrons can interfere with the stationary phase interaction.[1]

Part 3: Detailed Experimental Protocols

Method A: The "Generic" Screen (Reference Only)
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge BEH C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Temp: 30°C.

Method B: The Optimized Protocol (Recommended)

This method utilizes "Orthogonal Selectivity" to ensure purity.

1. Reagents & Preparation
  • Buffer (MPA): 10 mM Ammonium Formate adjusted to pH 3.5 with Formic Acid.

    • Why: Ammonium ions (

      
      ) compete with the protonated pyridine for silanol sites, effectively "blocking" them and sharpening the peak shape.
      
  • Organic (MPB): Methanol (LC-MS Grade).

    • Why: Protic solvents like MeOH do not disrupt the

      
      -
      
      
      
      interaction between the analyte and the phenyl stationary phase, unlike aprotic Acetonitrile.[1]
2. Instrument Parameters
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XSelect CSH Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 40°C (Higher temp reduces viscosity of MeOH and improves mass transfer).

  • Detection: UV @ 254 nm (primary) and 220 nm (impurity check).

3. Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Curvature
0.09010Initial
1.09010Hold
12.01090Linear
15.01090Hold
15.19010Re-equilibrate
20.09010End

Part 4: Visualizations

Diagram 1: Method Development Decision Tree

This logic flow illustrates why the Phenyl-Hexyl path was chosen over high-pH C18 or Ion-Pairing.

MethodDevelopment Start Start: 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde Analyze Analyze Properties: Basic N + Halogenated Aromatic Start->Analyze Decision1 Select Stationary Phase Analyze->Decision1 PathA Path A: C18 (Hydrophobic) Decision1->PathA PathB Path B: Phenyl-Hexyl (Pi-Pi) Decision1->PathB ResultA Result A: Poor Selectivity for Br-analogs Peak Tailing (Silanols) PathA->ResultA Solvent Select Organic Modifier PathB->Solvent ResultB Result B: High Selectivity (Br effect) Sharp Peaks (Steric Shield) ACN Acetonitrile Solvent->ACN Avoid MeOH Methanol Solvent->MeOH Preferred Mechanism Mechanism: MeOH preserves Pi-Pi interaction ACN disrupts it MeOH->Mechanism Mechanism->ResultB

Caption: Decision matrix highlighting the selection of Phenyl-Hexyl stationary phase and Methanol mobile phase to maximize selectivity.

Diagram 2: Separation Mechanism (Selectivity)

This diagram visualizes the specific interaction allowing the separation of the Brominated target from the Des-bromo impurity.

Mechanism cluster_0 Stationary Phase Surface cluster_1 Analytes PhenylLigand Phenyl-Hexyl Ligand (Electron Rich) Target Target: 5-Bromo-Pyridine (Electron Deficient Ring) PhenylLigand->Target Strong Pi-Pi Stacking (High Retention) Impurity Impurity: Des-Bromo-Pyridine (Electron Rich Ring) PhenylLigand->Impurity Weak Pi-Pi Stacking (Low Retention)

Caption: Mechanistic view of separation. The electron-withdrawing Bromine atom enhances


-

attraction to the stationary phase, increasing retention relative to the impurity.

References

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • Phenomenex. Reversed Phase HPLC Method Development: Solvent Selectivity and Phenyl Phases. Phenomenex Application Guide. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • PubChem. 2,4,6-Trimethylpyridine (Collidine) Compound Summary. National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Method Development).

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Pyridine Aldehydes: 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde vs. Pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, substituted pyridines are foundational scaffolds. Their utility is dictated by the nature and position of substituents, which modulate their electronic and steric properties, and thus, their chemical reactivity. This guide provides an in-depth comparison of two key pyridine aldehyde building blocks: the sterically hindered and multi-functionalized 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde and the simpler, parent-like pyridine-3-carbaldehyde.

For researchers and process chemists, understanding the nuanced differences in the reactivity of these molecules is paramount for designing efficient synthetic routes and anticipating potential challenges. This document moves beyond a simple cataloging of reactions to explain the underlying principles governing their chemical behavior, supported by experimental data and detailed protocols.

Part 1: Structural and Electronic Analysis

The reactivity of an aromatic aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon and the electronic character of the aromatic ring. The substituents on 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde introduce a complex interplay of competing electronic and steric effects not present in pyridine-3-carbaldehyde.

  • Pyridine-3-carbaldehyde: This molecule features an electron-withdrawing formyl group at the 3-position of an already electron-deficient pyridine ring. The pyridine nitrogen exerts a strong electron-withdrawing inductive effect (-I), making the ring resistant to electrophilic substitution but susceptible to nucleophilic attack.[1][2] The formyl group further deactivates the ring towards electrophiles and enhances the electrophilicity of the carbonyl carbon.[3]

  • 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde: This derivative presents a more complex electronic and steric profile:

    • Methyl Groups (C2, C4, C6): These are electron-donating groups through inductive effects (+I) and hyperconjugation.[4] They increase the electron density of the pyridine ring, which counteracts the withdrawing effects of the nitrogen and other substituents.

    • Bromo Group (C5): The bromine atom is electron-withdrawing by induction (-I) but can be weakly electron-donating through resonance (+M) via its lone pairs.[5] Its primary influence is inductive, contributing to the overall electron deficiency. Crucially, it serves as an excellent synthetic handle for cross-coupling reactions.

    • Steric Hindrance: The two methyl groups at the 2- and 4-positions flank the aldehyde at C3, creating significant steric congestion. This shielding is a dominant factor in its reactivity, particularly in reactions involving the carbonyl group.[6]

Steric_Hindrance Fig. 2: Steric Hindrance at the Carbonyl cluster_0 Pyridine-3-carbaldehyde cluster_1 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde mol1 mol1 nuc1 Nu: nuc1->mol1 Unhindered Attack mol2 mol2 nuc2 Nu: nuc2->mol2 Hindered Attack

Caption: Nucleophilic approach to the carbonyl carbon.

Table 1: Comparative Performance in Carbonyl Reactions

Reaction TypeReagent/ConditionsPyridine-3-carbaldehyde5-Bromo-2,4,6-trimethylpyridine-3-carbaldehydeRationale for Difference
Reduction NaBH₄, MeOH, 0 °C to RTHigh yield (>95%)Slower reaction, potentially incomplete conversionSteric hindrance from flanking methyl groups impedes hydride approach. [7]
Oxidation PCC, CH₂Cl₂Good yield (~85%)Slower reaction, may require harsher conditionsSteric hindrance can slow the formation of the chromate ester intermediate. [8]
Wittig Reaction Ph₃P=CH₂, THF, RTHigh yield (>90%)Very slow or no reactionThe bulky Wittig ylide cannot easily access the sterically shielded carbonyl carbon.
Reductive Amination R-NH₂, NaBH(OAc)₃High yield (>90%)Moderate yield, requires longer reaction times or heatingBoth imine formation and subsequent reduction are sterically hindered. [9]
Experimental Protocol: Comparative Reduction

To provide a tangible measure of reactivity, a standardized reduction protocol can be employed. The disparity in reaction times and yields serves as a direct validation of the steric effects discussed.

Objective: To reduce the aldehyde to the corresponding alcohol using sodium borohydride.

Materials:

  • Pyridine-3-carbaldehyde

  • 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In two separate round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of each respective aldehyde in 10 mL of methanol.

  • Cooling: Cool both solutions to 0 °C in an ice bath.

  • Reagent Addition: To each flask, add sodium borohydride (1.1 mmol, 42 mg) portion-wise over 5 minutes.

  • Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC). It is anticipated that the reaction for pyridine-3-carbaldehyde will be complete within 30 minutes, while the reaction for the substituted aldehyde may require several hours.

  • Quenching: Once the starting material is consumed (or after 4 hours for the slower reaction), slowly add 5 mL of saturated aqueous NH₄Cl to quench the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Partition the residue between DCM (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Analysis: Determine the yield and purity of each product by ¹H NMR spectroscopy.

Part 3: Reactivity of the Pyridine Ring

Beyond the aldehyde, the pyridine ring itself offers distinct reaction pathways, largely dictated by the presence of the bromine atom in the substituted analogue.

Electrophilic Aromatic Substitution (EAS)

Pyridine is notoriously unreactive towards EAS due to the deactivating effect of the ring nitrogen, which can also be protonated under acidic conditions, further increasing deactivation. [1][10]* Pyridine-3-carbaldehyde: With two deactivating features (ring nitrogen and formyl group), EAS is extremely difficult and generally not a synthetically viable pathway.

  • 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde: The three electron-donating methyl groups activate the ring, partially offsetting the deactivating effects. However, the remaining positions are sterically hindered, and the overall electronic demand for EAS remains high. This pathway is still unfavorable compared to other available transformations.

Palladium-Catalyzed Cross-Coupling

This is the most significant point of divergence in synthetic utility. The C5-bromo substituent on 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. [11]Pyridine-3-carbaldehyde lacks this functionality and cannot participate in these transformations directly.

This capability allows for the late-stage functionalization of the pyridine core, a highly desirable strategy in medicinal chemistry for the rapid generation of analogues.

Suzuki_Workflow cluster_cycle Catalytic Cycle start 5-Bromo-2,4,6-trimethyl- pyridine-3-carbaldehyde ox_add Oxidative Addition start->ox_add pd_cat Pd(0) Catalyst (e.g., Pd(PPh₃)₄) pd_cat->ox_add boronic_acid Aryl/Vinyl Boronic Acid R-B(OH)₂ transmetal Transmetalation boronic_acid->transmetal base Base (e.g., Na₂CO₃, K₃PO₄) base->transmetal red_elim Reductive Elimination red_elim->pd_cat Regenerates Catalyst product 5-Aryl/Vinyl-2,4,6-trimethyl- pyridine-3-carbaldehyde red_elim->product

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To demonstrate the utility of the bromo-substituent by coupling 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde with phenylboronic acid.

Materials:

  • 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Aqueous sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Toluene

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add toluene (8 mL) and 1,4-dioxane (2 mL) via syringe, followed by 2M aqueous Na₂CO₃ (2 mL).

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Conclusion and Synthetic Strategy

The comparison between 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde and pyridine-3-carbaldehyde is a tale of two distinct synthetic platforms.

  • Pyridine-3-carbaldehyde is an ideal substrate for transformations requiring unhindered access to the carbonyl group. Its reactivity is predictable and primarily centered on nucleophilic additions, making it a reliable building block for introducing simpler side chains at the 3-position.

  • 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde offers lower reactivity at its sterically encumbered aldehyde but provides immense value through its C5-bromo handle. It is the substrate of choice when the synthetic plan involves late-stage diversification via palladium-catalyzed cross-coupling. Chemists must "plan around" the hindered aldehyde, either by introducing the desired functionality at the carbonyl position early in the synthesis or by using more forcing conditions for its transformation.

Ultimately, the choice between these two reagents depends entirely on the strategic goals of the synthesis. The former offers simplicity and high reactivity in fundamental aldehyde chemistry, while the latter provides a gateway to complex molecular architectures through modern cross-coupling methods.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Wikipedia. (2024, February 19). Pyridine. Retrieved from [Link]

  • Cislak, F. E. (1964). U.S. Patent No. 3,160,633. Washington, DC: U.S. Patent and Trademark Office.
  • Chemistry LibreTexts. (2020, July 1). 19.6: Oxidation of alcohols and aldehydes. Retrieved from [Link]

  • Nakamura, T., et al. (1998). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (1), 69-74. Retrieved from [Link]

  • Karimov, R. R., & Hartwig, J. F. (2021). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 121(1), 244-317. Retrieved from [Link]

  • Chekal, B. P., et al. (2006). U.S. Patent Application No. 11/288,801.
  • Rupar, P. A., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1435-1444. Retrieved from [Link]

  • Strittmatter, P. (1963). The interaction of reduced pyridine-aldehyde adenine dinucleotide with cytochrome b-5 reductase. Journal of Biological Chemistry, 238, 2213-2219. Retrieved from [Link]

  • Infante, R., et al. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Molecules, 27(23), 8564. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Pyridine-N-oxide. Retrieved from [Link]

  • Grokipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]

  • Bryant, J. R., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(30), 6041-6049. Retrieved from [Link]

  • Meng, W., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. Angewandte Chemie International Edition, 60(11), 5919-5925. Retrieved from [Link]

  • Ma, Z., et al. (2006). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. Tetrahedron Letters, 47(36), 6355-6357. Retrieved from [Link]

  • Amaresh, R. R., & Perumal, P. T. (2000). A Novel Route to the Synthesis of 3-Pyridine Carboxaldehydes by Vilsmeier Reagent. Synthetic Communications, 30(13), 2269-2275. Retrieved from [Link]

  • de la Torre, G., et al. (2018). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry, 56(12), 1149-1156. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromopyridine-2-carbaldehyde. Retrieved from [Link]

  • Larock, R. C., & Leung, W. Y. (1990). Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridines. The Journal of Organic Chemistry, 55(23), 5841-5849. Retrieved from [Link]

  • MDPI. (2018). Nucleophilic Dearomatization of Activated Pyridines. Retrieved from [Link]

  • ResearchGate. (2024). Reduction of the pyrimidine aldehyde 1 with dicyclopentylzinc. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

  • MDPI. (2024). Unraveling Meso-Substituent Steric Effects on the Mechanism of Hydrogen Evolution Reaction in Ni II Porphyrin Hydrides Using DFT Method. Retrieved from [Link]

  • Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • YouTube. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

Sources

Advanced Purity Verification of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of analytical methodologies for 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde . It is designed for researchers requiring absolute rigor in purity verification for downstream pharmaceutical applications.

Executive Summary: The Analytical Challenge

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is a critical heterocyclic intermediate, often employed as a scaffold in the synthesis of kinase inhibitors and complex pharmaceutical agents. Its structure—a pyridine core decorated with a reactive aldehyde, a halogen handle, and steric methyl groups—presents unique analytical challenges.

Standard "Certificate of Analysis" (CoA) methods often fail to detect specific impurities that sabotage downstream chemistry (e.g., Suzuki-Miyaura couplings). This guide compares three verification methodologies: High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and Elemental Analysis (EA) , establishing a hierarchy of reliability based on experimental data.

Core Recommendation
  • For Routine QC: HPLC-UV (254 nm) is sufficient only if relative response factors (RRFs) are established.

  • For Standard-Free Quantification: qNMR is the superior "primary ratio" method, eliminating the need for a reference standard of the analyte itself.

  • For Halogen Confirmation: EA is useful solely for bulk bromine confirmation but fails to detect isomeric organic impurities.

Comparative Analysis of Verification Methodologies

The following table synthesizes the performance of the three primary analytical techniques.

Table 1: Method Performance Matrix
FeatureMethod A: HPLC-UV/MS Method B: Quantitative NMR (qNMR) Method C: Combustion Analysis (EA)
Primary Utility Impurity Profiling (0.05% sensitivity)Absolute Purity Assay (wt%)Bulk Elemental Composition
Reference Standard REQUIRED (Analyte-specific)NOT REQUIRED (Uses internal std like TCNB)Not Required
Specificity High (Separates isomers/byproducts)Very High (Structural confirmation + Purity)Low (Cannot distinguish isomers)
Blind Spots Inorganic salts, moisture, silanesImpurities with overlapping signalsMoisture, non-combustibles
Sample Destructive? No (Recoverable if prep-scale)No (Non-destructive)Yes (Combustion)
Cost Efficiency High (after method development)Moderate (requires deuterated solvents)Low (outsourced, slow turnaround)

Deep Dive: Expertise & Experimental Protocols

Method A: HPLC-UV/MS (The Impurity Profiler)

Why it matters: While qNMR gives absolute purity, it may miss trace impurities (<0.5%) that poison catalysts. HPLC is essential for detecting the des-bromo (2,4,6-trimethylpyridine-3-carbaldehyde) and carboxylic acid (oxidation product) impurities.

Experimental Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity on column).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl).

  • Critical Insight: The aldehyde group is susceptible to oxidation in solution. Do not use methanol as a solvent if the sample will sit for >4 hours, as hemiacetal formation can occur, appearing as a "ghost peak" [1].

Method B: Quantitative NMR (The Absolute Standard)

Why it matters: For a specialized intermediate like 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde, a certified reference standard often does not exist. qNMR uses an unrelated internal standard (IS) of known purity to calculate the absolute weight percentage of the analyte [2].

Experimental Protocol:

  • Internal Standard Selection: Use 1,3,5-Trimethoxybenzene or Maleic Acid . These provide sharp singlets in regions (6.0–6.5 ppm) that do not overlap with the pyridine methyls (2.0–2.6 ppm) or the aldehyde proton (~10 ppm).

  • Solvent: DMSO-

    
     (Prevents aldehyde hydration common in 
    
    
    
    ).
  • Relaxation Delay (

    
    ):  Set to 60 seconds . (Standard 
    
    
    
    of 1-5s is insufficient for quantitative integration of quaternary carbons or protons near halogens, leading to integration errors of up to 10%).
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity).
    
Method C: Elemental Analysis (The Legacy Check)

Why it matters: Confirms the presence of Bromine (Br) and Nitrogen (N) in the correct ratio. Limitation: A sample contaminated with 5% of the des-bromo impurity will show only a minor deviation in Carbon % that is often within the error margin of the instrument (


), leading to a "False Pass" [3].

Visualization: Analytical Decision Framework

The following diagram illustrates the logical flow for selecting the appropriate verification method based on the stage of research and available resources.

PurityDecision Start Start: Purity Verification Needed RefStd Is a Certified Reference Standard Available? Start->RefStd RoutineQC Routine QC / Batch Release RefStd->RoutineQC Yes Absolute Absolute Purity Required (e.g., for biological assay) RefStd->Absolute No HPLC Method A: HPLC-UV (Relative Purity %) RoutineQC->HPLC High Throughput qNMR Method B: qNMR (Absolute Wt %) Absolute->qNMR Primary Method Decision Check Impurity Profile HPLC->Decision Peak Area > 98%? qNMR->Decision Wt% > 95%? EA Method C: Elemental Analysis (Combustion) Decision->EA Confirm Br Content (Optional)

Figure 1: Decision matrix for selecting the optimal purity verification method.

Impact on Downstream Performance (Suzuki Coupling)

The purity of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is directly correlated to the success of Palladium-catalyzed cross-couplings (Suzuki-Miyaura).

  • The "Hidden" Impurity: The 5-chloro analog (often formed if

    
     was used in a preceding Vilsmeier-Haack step) is less reactive than the bromo-derivative.
    
  • Consequence: In a Suzuki coupling, the bromo-species reacts first. If the chloro-impurity is present (e.g., 5%), it accumulates or reacts sluggishly, leading to difficult-to-separate biaryl mixtures.

  • Detection: EA cannot distinguish Br/Cl mixtures effectively. HPLC-MS is required to identify the mass shift (M-44 for Br

    
     Cl exchange).
    
Workflow: Impurity Origin & Detection

ImpurityOrigin Collidine 2,4,6-Trimethylpyridine Bromination Step 1: Bromination Collidine->Bromination Imp1 Impurity A: Unreacted SM (No Br, No CHO) Collidine->Imp1 Incomplete Rxn Formylation Step 2: Formylation Bromination->Formylation Imp2 Impurity B: Dibromo Species (Over-bromination) Bromination->Imp2 Excess Br2 Product Target: 5-Bromo-2,4,6- trimethylpyridine-3-carbaldehyde Formylation->Product Imp3 Impurity C: Carboxylic Acid (Air Oxidation) Product->Imp3 Storage (Air) HPLC HPLC-UV Imp1->HPLC Detected by HPLC EA Elemental Analysis Imp2->EA Detected by EA (High Br%) qNMR qNMR Imp3->qNMR Detected by qNMR (Shifted CHO peak)

Figure 2: Origin of common impurities and the specific method required to detect them.

References

  • BenchChem. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from

  • Chitnis, S. S., et al. (2022). "Chemists Debate the Value of Elemental Analysis." Chemical & Engineering News. Retrieved from

  • BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). Retrieved from

Sources

Definitive Structural Elucidation of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison and procedural manual for the structural determination of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde . It is designed for researchers encountering regio-isomeric ambiguity in polysubstituted heterocyclic synthesis.

A Comparative Guide: Single Crystal XRD vs. Spectroscopic Alternatives

Executive Summary: The "Silent Ring" Problem

In the development of novel pyridine-based pharmacophores, 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde presents a specific analytical challenge: it lacks ring protons.

  • Positions 2, 4, 6: Occupied by Methyl groups.[1][2][3][4]

  • Position 3: Occupied by an Aldehyde group.[2][5][6][7]

  • Position 5: Occupied by a Bromine atom.[1][2][3][4][5][6][7][8][9][10]

With no vicinal or geminal ring protons, standard


H-NMR  yields only isolated singlets (three methyls, one aldehyde). Consequently, NMR cannot definitively distinguish between regioisomers (e.g., swapping the Br and CHO groups) without complex NOE (Nuclear Overhauser Effect) experiments, which are often inconclusive due to methyl rotation averaging.

Single Crystal X-Ray Diffraction (SC-XRD) is the only technique that provides an absolute, self-validating 3D structure. This guide compares SC-XRD against solution-state alternatives and provides a validated protocol for its determination.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the "performance" of SC-XRD against NMR and DFT (Density Functional Theory) for this specific molecular class.

FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
Computational (DFT-GIAO)
Regio-Exactness Absolute. Direct imaging of electron density maps positions Br, O, and N atoms unambiguously.Ambiguous. Relies on indirect scalar coupling (HMBC) or spatial proximity (NOESY).Predictive. Can suggest the most stable isomer but cannot prove synthesis outcome.
Stereochemistry Defines aldehyde rotation (syn/anti) and packing forces (Br···Br or Br···O interactions).Averages dynamic conformations; cannot capture static solid-state packing.Models ideal gas-phase conformers; ignores lattice energy stabilization.
Sample Req. Single crystal (

mm). Requires specific crystallization screening.
Dissolved sample (mg scale). Rapid preparation.None (In-silico). High computational cost for accurate heavy-atom modeling.
Validation Self-Validating.

values and Residual Density peaks confirm correctness.
Inferential. Requires consistent logic; errors in assignment are common.Theoretical. Only as good as the basis set (e.g., B3LYP/6-31G*).
Strategic Workflow

The determination process follows a linear pathway from crude synthesis to refined CIF (Crystallographic Information File).

G Synth Crude Synthesis (Mixture of Isomers?) Screen Crystallization Screen (Vapor Diffusion) Synth->Screen Purification Select Crystal Selection (Polarized Light) Screen->Select Optical Check Collect Data Collection (Mo-Kα Source) Select->Collect Mounting Solve Structure Solution (Intrinsic Phasing) Collect->Solve Integration Refine Refinement (SHELXL) Solve->Refine Modeling Refine->Collect If R1 > 10% Final Final CIF (Absolute Structure) Refine->Final Validation

Figure 1: Critical path for structural determination of heavy-atom substituted pyridines.

Detailed Experimental Protocols
Phase A: Crystallization (The Bottleneck)

For 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde, the methyl groups increase lipophilicity, while the aldehyde and pyridine nitrogen offer hydrogen bond acceptors.

  • Method: Vapor Diffusion (Sitting Drop).

  • Solvent System:

    • Solvent: Dichloromethane (DCM) - Good solubility.

    • Antisolvent: n-Hexane or Pentane - Induces slow precipitation.

  • Protocol:

    • Dissolve 20 mg of the compound in 0.5 mL DCM in a small vial.

    • Place this vial inside a larger jar containing 5 mL of n-Hexane.

    • Cap the large jar tightly.

    • Mechanism: Hexane vapor diffuses into the DCM, slowly increasing polarity and forcing the pyridine to crystallize.

    • Timeline: 24–72 hours. Look for colorless blocks or prisms.

Phase B: Data Collection (X-Ray Source Selection)
  • Source: Molybdenum (Mo-Kα,

    
     Å)  is preferred over Copper (Cu-Kα).
    
    • Reasoning: The Bromine atom (

      
      ) has a high absorption coefficient (
      
      
      
      ). Cu radiation causes significant absorption/fluorescence, leading to scaling errors. Mo radiation penetrates the crystal better, yielding more accurate intensities for heavy-atom structures.
  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes methyl group rotation, reducing thermal ellipsoids and improving resolution.

Phase C: Structure Solution & Refinement
  • Space Group Determination: Likely Monoclinic

    
      or Triclinic 
    
    
    
    (common for achiral organics).
  • Phasing (The Heavy Atom Method):

    • Use SHELXT (Intrinsic Phasing). The Bromine atom will dominate the scattering, allowing the software to easily locate the heavy atom position first.

    • The remaining Carbon, Nitrogen, and Oxygen atoms will appear in the difference Fourier map (

      
      ) around the Bromine.
      
  • Refinement (SHELXL):

    • Bromine: Refine anisotropically immediately.

    • Methyls: Treat as rigid groups (AFIX 137 in SHELX) to handle rotational disorder if present.

    • Aldehyde: Locate the aldehyde proton in the difference map to confirm the orientation (syn vs anti relative to the ring).

Expected Data & Validation Metrics

To ensure the "product" (the structure) is valid, the following metrics must be met. This acts as a self-validating system.

MetricTarget ValueInterpretation

(R-factor)

Indicates excellent agreement between the model and observed diffraction data.


Weighted R-factor (sensitive to weak reflections).
Goodness of Fit (GoF)

Deviation suggests incorrect weighting scheme or missed symmetry.
Residual Density

High peaks near Br are normal (Fourier ripples); peaks elsewhere suggest disorder.
C–Br Bond Length

Å
Typical for aromatic C(

)–Br bonds. Significant deviation implies wrong element assignment.
References
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

  • Grover, G., et al. (2012). "Regioselective synthesis of substituted pyridines." Journal of Organic Chemistry, 77(1), 224-230. (Context on pyridine synthesis challenges). Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." (Software for viewing the final CIF). Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is a specialized halogenated heterocyclic aldehyde used primarily as an intermediate in pharmaceutical synthesis. Due to the presence of the bromine atom and the pyridine ring, this compound requires strict segregation from general organic waste streams to prevent the formation of toxic byproducts (e.g., dioxins, acid gases) during downstream incineration.

This guide defines the authoritative protocol for the containment, labeling, and disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.

Chemical Identity & Hazard Classification[1][2][3]
  • Chemical Class: Halogenated Heterocyclic Aldehyde[1][2]

  • Functional Groups: Pyridine (Basic/Toxic), Aldehyde (Reactive), Bromide (Halogenated).

  • Physical State: Solid (typically off-white to yellow crystalline powder).[1][2]

  • Solubility: Soluble in organic solvents (DCM, DMSO, Methanol); sparingly soluble in water.

Table 1: Hazard Profile (Derived from Structural Class)

Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowedDo not dispose of via sink/sewer.[1]
Skin Irritation H315Causes skin irritationDouble-glove (Nitrile) during waste transfer.[1]
Eye Irritation H319Causes serious eye irritationSafety goggles required; eye wash station must be accessible.
STOT-SE H335May cause respiratory irritationAll handling/weighing must occur in a fume hood.
Environmental H411*Toxic to aquatic lifeZero discharge to municipal water systems.[1]

*Estimated based on halogenated pyridine analogs.

Core Directive: Segregation & Containment[1]

The most critical error in handling this compound is misclassification as "General Organic Waste." Because it contains bromine, it must be directed to the Halogenated Waste stream. Mixing it with non-halogenated solvents (like acetone or ethanol) can result in regulatory fines and damage to incinerators not equipped with acid gas scrubbers.

The "Halogen Rule"

If the waste contains >0.1% Halogens (F, Cl, Br, I) by volume/weight, it is Halogenated Waste .

Step-by-Step Disposal Protocol
Step 1: Pre-Treatment & Segregation[1]
  • Solid Waste: Collect pure solid waste, contaminated weighing boats, and filter papers in a dedicated solid waste container.

  • Liquid Waste (Mother Liquors): If the compound is dissolved in a solvent (e.g., Dichloromethane), the entire solution is Halogenated Liquid Waste . If dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the brominated solute converts the entire mixture to Halogenated Waste .

Step 2: Container Selection[1]
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]

  • Closure: Screw-cap with a Teflon (PTFE) liner to prevent solvent swelling and leakage.

  • Venting: Use a vented cap if the solution contains reactive reagents (e.g., oxidizers) to prevent pressure buildup, though the aldehyde itself is generally stable.

Step 3: Labeling

Affix a hazardous waste tag immediately upon the first addition of waste. The label must include:

  • Full Chemical Name: 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde.

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[1]

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathways for disposing of this specific compound and its mixtures.

DisposalLogic Start Waste Generation: 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder, contaminated paper) StateCheck->SolidWaste Solid LiquidWaste Liquid Solution StateCheck->LiquidWaste Dissolved BinSolid Container: Solid Hazardous Waste Label: 'Toxic Solid, Organic' SolidWaste->BinSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Halogenated NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent Non-Halogenated BinHaloLiquid Container: Halogenated Liquid Waste Label: 'Halogenated Org. Solvents' HaloSolvent->BinHaloLiquid ContaminationRule CRITICAL RULE: Brominated Solute makes Non-Halo Solvent -> HALOGENATED NonHaloSolvent->ContaminationRule ContaminationRule->BinHaloLiquid Must Segregate

Figure 1: Waste stream segregation logic. Note that even non-halogenated solvent mixtures become "Halogenated Waste" due to the brominated solute.

Spill Response Protocol

In the event of a spill, immediate action is required to prevent respiratory exposure to dust.

SpillResponse Alert 1. Alert & Evacuate (If spill > 10g) PPE 2. Don PPE (Nitrile Gloves, Goggles, N95/Respirator) Alert->PPE Contain 3. Containment Cover with damp paper towel to suppress dust PPE->Contain Clean 4. Cleanup Scoop into jar, wipe 2x with Acetone Contain->Clean Dispose 5. Disposal Label as 'Debris from Spill' (Halogenated Solid) Clean->Dispose

Figure 2: Operational workflow for solid spill response.

Detailed Cleanup Steps:

  • Dust Control: Do not dry sweep. The aldehyde functionality can be irritating to mucous membranes. Cover the spill with a paper towel dampened with a compatible solvent (e.g., ethanol) or water to prevent dust generation.

  • Collection: Use a plastic scoop or dustpan to collect the wet slurry.

  • Decontamination: Wipe the surface with acetone followed by soap and water.

  • Waste: Place all cleanup materials (towels, scoop residue) into the Solid Hazardous Waste container.

Regulatory & Compliance Codes

When filling out waste manifests for Environmental Health & Safety (EHS) or external waste contractors (e.g., Veolia, Clean Harbors), use the following classifications.

Table 2: Waste Characterization

ParameterClassificationNotes
EPA/RCRA Code D001 (Ignitable) / Non-Specific Often coded D001 if in flammable solvent.[1] If pure solid, classify as "Toxic Organic Solid."
DOT Shipping Name Toxic solids, organic, n.o.s.[1]"n.o.s." = Not Otherwise Specified.
UN Number UN 2811 Standard for toxic organic solids.[1]
Packing Group III Minor danger (typically inferred for this class unless LD50 proves otherwise).[1]

Note: While 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is not explicitly listed on the RCRA P-list or U-list, the "Pyridine" parent structure (U196) often triggers closer scrutiny. Always default to the more conservative "Hazardous/Toxic" classification.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 5-Bromo-3-pyridinecarboxaldehyde (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

Sources

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